Ethyl 2-amino-5-isopropoxybenzoate
Description
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Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-amino-5-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-15-12(14)10-7-9(16-8(2)3)5-6-11(10)13/h5-8H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIAJCYGDTXPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-5-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive multi-step synthesis for Ethyl 2-amino-5-isopropoxybenzoate, a valuable building block in the development of novel pharmaceutical compounds. The described synthetic pathway involves the protection of a reactive amino group, etherification of a phenolic hydroxyl group, esterification of a carboxylic acid, and a final deprotection step. Detailed experimental protocols for each key transformation are provided, and all quantitative data are summarized for clarity and comparative analysis.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a four-step sequence starting from 2-amino-5-hydroxybenzoic acid. This strategy is designed to selectively modify the different functional groups present in the starting material and its intermediates. The overall transformation is depicted in the workflow diagram below.
Caption: Proposed four-step synthesis of this compound.
Experimental Protocols and Data
Step 1: Acetylation of 2-amino-5-hydroxybenzoic acid
This initial step serves to protect the more nucleophilic amino group as an acetamide to prevent side reactions in the subsequent etherification step. The procedure is adapted from the N-acylation of 5-aminosalicylic acid.[1]
Experimental Protocol:
-
To a solution of 2-amino-5-hydroxybenzoic acid in water, an equimolar amount of acetic anhydride is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The resulting precipitate of 2-acetamido-5-hydroxybenzoic acid is collected by vacuum filtration, washed with cold water, and dried.
| Parameter | Value |
| Starting Material | 2-amino-5-hydroxybenzoic acid |
| Reagent | Acetic Anhydride |
| Solvent | Water |
| Reaction Time | 2-3 hours |
| Temperature | Room Temperature |
| Product | 2-acetamido-5-hydroxybenzoic acid |
| Typical Yield | >90% (based on analogous reactions) |
| Purification | Filtration and washing |
Step 2: Isopropylation of 2-acetamido-5-hydroxybenzoic acid (Williamson Ether Synthesis)
The isopropoxy group is introduced via a Williamson ether synthesis, where the phenoxide ion of the protected aminobenzoic acid acts as a nucleophile, attacking an isopropyl halide.
Experimental Protocol:
-
2-acetamido-5-hydroxybenzoic acid is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
A base, such as potassium carbonate (K₂CO₃), is added in excess to deprotonate the phenolic hydroxyl group.
-
Isopropyl bromide is added to the reaction mixture, which is then heated to 60-80 °C and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
After cooling, the reaction mixture is poured into water and acidified to precipitate the product.
-
The crude 2-acetamido-5-isopropoxybenzoic acid is collected by filtration, washed with water, and can be further purified by recrystallization.
| Parameter | Value |
| Starting Material | 2-acetamido-5-hydroxybenzoic acid |
| Reagents | Isopropyl bromide, Potassium Carbonate |
| Solvent | Dimethylformamide (DMF) |
| Reaction Time | 4-8 hours |
| Temperature | 60-80 °C |
| Product | 2-acetamido-5-isopropoxybenzoic acid |
| Typical Yield | 70-85% (estimated) |
| Purification | Recrystallization |
Step 3: Fischer Esterification of 2-acetamido-5-isopropoxybenzoic acid
The carboxylic acid functionality is converted to an ethyl ester through an acid-catalyzed reaction with ethanol.
Experimental Protocol:
-
2-acetamido-5-isopropoxybenzoic acid is suspended in an excess of absolute ethanol.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours.
-
The excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield ethyl 2-acetamido-5-isopropoxybenzoate.
| Parameter | Value |
| Starting Material | 2-acetamido-5-isopropoxybenzoic acid |
| Reagents | Absolute Ethanol, Sulfuric Acid (catalyst) |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Product | Ethyl 2-acetamido-5-isopropoxybenzoate |
| Typical Yield | 80-95% (estimated) |
| Purification | Extraction and solvent evaporation |
Step 4: Deprotection of Ethyl 2-acetamido-5-isopropoxybenzoate
The final step involves the hydrolysis of the acetamide protecting group to reveal the free amine of the target molecule.
Experimental Protocol:
-
Ethyl 2-acetamido-5-isopropoxybenzoate is dissolved in a mixture of ethanol and aqueous hydrochloric acid.
-
The solution is heated to reflux for 2-4 hours.
-
After cooling, the reaction mixture is neutralized with a base, such as sodium carbonate, until the pH is basic.
-
The product, this compound, is then extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the final product.
| Parameter | Value |
| Starting Material | Ethyl 2-acetamido-5-isopropoxybenzoate |
| Reagents | Hydrochloric Acid, Ethanol, Sodium Carbonate |
| Reaction Time | 2-4 hours |
| Temperature | Reflux |
| Product | This compound |
| Typical Yield | >85% (estimated) |
| Purification | Extraction and solvent evaporation |
Logical Relationships in Key Transformations
The following diagrams illustrate the core chemical transformations and the logical flow of the key reaction steps.
Caption: Acetylation of the starting material to protect the amino group.
Caption: Williamson ether synthesis for the introduction of the isopropoxy group.
Caption: Fischer esterification to form the ethyl ester.
This technical guide provides a robust and logical pathway for the synthesis of this compound. The outlined protocols are based on well-established chemical transformations and can be adapted and optimized for specific laboratory conditions and scales. Researchers are advised to conduct small-scale trials to refine reaction parameters for optimal yield and purity.
References
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-amino-5-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Ethyl 2-amino-5-isopropoxybenzoate, a substituted anthranilate ester of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also includes information from closely related analogs to provide a broader context for its potential characteristics and reactivity.
Core Chemical Properties
While specific experimental data for this compound is not widely published, its fundamental properties can be identified. The table below summarizes these known and calculated properties, alongside experimental data for structurally similar compounds to provide a comparative reference.
| Property | Value for this compound | Analog Data |
| Molecular Formula | C₁₂H₁₇NO₃ | C₁₀H₁₃NO₂ (Ethyl 2-amino-5-methylbenzoate)[1] |
| Molecular Weight | 223.27 g/mol | 179.22 g/mol (Ethyl 2-amino-5-methylbenzoate)[1] |
| CAS Number | 1251304-75-2 | 58677-05-7 (Ethyl 2-amino-5-methylbenzoate)[1] |
| Melting Point | Data not available | 69-71 °C (Ethyl 2-amino-5-iodobenzoate) |
| Boiling Point | Data not available | 307.6 °C at 760 mmHg (Ethyl 2-amino-5-chlorobenzoate)[2] |
| Solubility | Data not available | Insoluble in water; Soluble in ethanol, ether, and other organic solvents (general observation for similar esters) |
| Appearance | Data not available | Typically a solid or oil at room temperature, characteristic of similar anthranilate esters |
| XLogP3 | Data not available | 2.9 (Ethyl 2-amino-5-methylbenzoate)[1] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-amino-5-isopropoxybenzoic acid. This acid-catalyzed reaction is a standard and efficient method for the preparation of esters.
Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure based on established methods for the esterification of aminobenzoic acids.[3]
Materials:
-
2-amino-5-isopropoxybenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-isopropoxybenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 molar equivalents).
-
Acid Catalysis: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the moles of the carboxylic acid) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Add the bicarbonate solution in portions until the cessation of gas evolution (CO₂) to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
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Washing: Wash the combined organic layers with a saturated sodium chloride solution (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the protons of the ethyl group (a triplet and a quartet), the protons of the isopropoxy group (a septet and a doublet), and a broad singlet for the amine protons.
-
¹³C NMR: The spectrum would display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and isopropoxy groups.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-O stretching frequencies.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (223.27 g/mol ).
Reactivity and Stability
This compound is expected to exhibit reactivity typical of an aromatic amine and an ester. The amino group can undergo reactions such as acylation, alkylation, and diazotization. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. The compound should be stored in a cool, dry place away from strong oxidizing agents.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the biological activity or any associated signaling pathways for this compound. Further research would be required to investigate its pharmacological properties.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to Ethyl 2-amino-5-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Ethyl 2-amino-5-isopropoxybenzoate is limited in publicly accessible literature. The following structural analysis, predicted data, and experimental protocols are based on established chemical principles and data from structurally analogous compounds.
Introduction
This compound is an organic molecule belonging to the class of aminobenzoic acid esters. Its structure, featuring an anthranilate core with an isopropoxy substitution, suggests potential applications in medicinal chemistry and materials science. Anthranilate derivatives are known scaffolds in drug discovery, exhibiting a range of biological activities. The isopropoxy group can modulate the molecule's lipophilicity and metabolic stability, making it an interesting candidate for further investigation. This guide provides a comprehensive analysis of its structure, predicted properties, and a plausible synthetic route.
Structural Analysis
The chemical structure of this compound is defined by a benzene ring substituted with an amino group at position 2, an ethyl ester at position 1, and an isopropoxy group at position 5.
Molecular Formula: C₁₂H₁₇NO₃
Structure:
Predicted Physicochemical and Spectroscopic Data
The following tables summarize the predicted physicochemical and spectroscopic properties of this compound. These values were estimated using computational models and by analogy to similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 223.27 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 2.8 |
| Topological Polar Surface Area (TPSA) | 61.8 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | d | 1H | Ar-H |
| ~6.85 | dd | 1H | Ar-H |
| ~6.70 | d | 1H | Ar-H |
| ~4.50 | sept | 1H | -OCH(CH₃)₂ |
| ~4.30 | q | 2H | -OCH₂CH₃ |
| ~4.00 (broad s) | 2H | -NH₂ | |
| ~1.35 | t | 3H | -OCH₂CH₃ |
| ~1.30 | d | 6H | -OCH(CH₃)₂ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (ester) |
| ~150 | Ar-C-O |
| ~140 | Ar-C-NH₂ |
| ~125 | Ar-CH |
| ~118 | Ar-CH |
| ~115 | Ar-CH |
| ~110 | Ar-C (quaternary) |
| ~70 | -OCH(CH₃)₂ |
| ~60 | -OCH₂CH₃ |
| ~22 | -OCH(CH₃)₂ |
| ~14 | -OCH₂CH₃ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3450-3300 | N-H stretch (amine) |
| 3000-2850 | C-H stretch (aliphatic) |
| 1720-1700 | C=O stretch (ester) |
| 1620-1580 | C=C stretch (aromatic) |
| 1250-1200 | C-O stretch (ester) |
| 1100-1000 | C-O stretch (ether) |
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned in two key steps starting from the commercially available 2-amino-5-hydroxybenzoic acid. The proposed workflow involves the protection of the carboxylic acid via esterification, followed by the alkylation of the hydroxyl group.
Detailed Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthesis.
Step 1: Synthesis of Ethyl 2-amino-5-hydroxybenzoate (Fischer Esterification)
Objective: To synthesize Ethyl 2-amino-5-hydroxybenzoate from 2-amino-5-hydroxybenzoic acid.
Materials:
-
2-amino-5-hydroxybenzoic acid (1.0 eq)
-
Absolute Ethanol (10-20 volumes)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
10% Sodium Carbonate solution
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, beaker, Buchner funnel.
Procedure:
-
To a 250 mL round-bottom flask, add 2-amino-5-hydroxybenzoic acid and absolute ethanol.
-
Stir the mixture until the solid is fully dissolved.
-
Carefully and slowly, add concentrated sulfuric acid to the solution while stirring. A precipitate may form.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the solution by slowly adding 10% sodium carbonate solution until the pH is approximately 7-8. Be cautious as CO₂ gas will evolve.
-
The product, Ethyl 2-amino-5-hydroxybenzoate, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to obtain the crude product, which can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if a higher purity is desired.
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
Objective: To synthesize the final product by alkylating the hydroxyl group of Ethyl 2-amino-5-hydroxybenzoate.
Materials:
-
Ethyl 2-amino-5-hydroxybenzoate (1.0 eq)
-
2-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetone (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, separation funnel, Buchner funnel.
Procedure:
-
In a dry 250 mL round-bottom flask, dissolve Ethyl 2-amino-5-hydroxybenzoate in anhydrous acetone.
-
Add potassium carbonate to the solution.
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Add 2-bromopropane to the mixture.
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Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Potential Applications in Drug Development
Derivatives of aminobenzoic acid are prevalent in pharmaceuticals. The structural features of this compound suggest several potential areas for investigation:
-
Analgesic and Anti-inflammatory Agents: The anthranilic acid scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Local Anesthetics: Esters of aminobenzoic acid, such as benzocaine, are well-known local anesthetics.[1][2]
-
Kinase Inhibitors: The 2-aminobenzamide structure is a known hinge-binding motif for various protein kinases, making this compound a potential starting point for the development of targeted cancer therapies.
Further research and biological screening are necessary to elucidate the specific activities and therapeutic potential of this compound.
Conclusion
References
An In-depth Technical Guide to Ethyl 2-amino-5-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-amino-5-isopropoxybenzoate, a substituted anthranilate ester with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust resource for researchers.
Chemical Identity and Properties
While a specific CAS number for this compound is not readily found in public databases, its precursor, 2-Amino-5-isopropoxybenzoic acid , is identified by CAS Number 68701-42-8 [1]. The ethyl ester can be reliably synthesized from this starting material.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₃ | Calculated |
| Molecular Weight | 223.27 g/mol | Calculated |
| Appearance | Off-white to light yellow solid or oil | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in ethanol, methanol, DMSO, ethyl acetate. Sparingly soluble in water. | Predicted |
| pKa | ~3-4 (for the aromatic amine) | Predicted based on analogues |
| LogP | ~2.5-3.0 | Predicted |
Synthesis
A standard and reliable method for the preparation of this compound is the Fischer esterification of 2-amino-5-isopropoxybenzoic acid. This acid-catalyzed reaction with ethanol serves as a straightforward and high-yielding route to the desired ester.
Experimental Protocol: Fischer Esterification
Materials:
-
2-amino-5-isopropoxybenzoic acid (1.0 eq)
-
Anhydrous ethanol (excess, as solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-isopropoxybenzoic acid and an excess of anhydrous ethanol.
-
Stir the mixture to dissolve the solid.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Diagram 1: Synthesis of this compound
Caption: Fischer esterification of 2-amino-5-isopropoxybenzoic acid.
Spectral Data (Predicted)
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Peaks |
| ¹H NMR | δ 7.2-7.0 (m, 2H, Ar-H), 6.8 (d, 1H, Ar-H), 4.5 (sept, 1H, -CH(CH₃)₂), 4.3 (q, 2H, -OCH₂CH₃), 4.2 (br s, 2H, -NH₂), 1.4 (t, 3H, -OCH₂CH₃), 1.3 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR | δ 168 (C=O), 150 (C-O), 142 (C-NH₂), 125, 118, 115 (Ar-C), 70 (-CH(CH₃)₂), 60 (-OCH₂CH₃), 22 (-CH(CH₃)₂), 14 (-OCH₂CH₃) |
| IR (cm⁻¹) | 3450-3300 (N-H stretch), 2980-2850 (C-H stretch), 1690 (C=O stretch), 1620 (N-H bend), 1250 (C-O stretch) |
| Mass Spec (m/z) | 223 (M⁺), 178 (M⁺ - OEt), 150 (M⁺ - CO₂Et) |
Applications in Drug Development
Derivatives of 2-aminobenzoic acid (anthranilic acid) are known to possess a wide range of biological activities and are important scaffolds in medicinal chemistry. These compounds have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3]
The isopropoxy and ethyl ester functionalities in this compound can modulate the lipophilicity and pharmacokinetic properties of the molecule, potentially enhancing its absorption and distribution in biological systems.
Potential Signaling Pathway Interactions:
Many anti-inflammatory drugs derived from benzoic acid act by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. While the specific activity of this compound is unconfirmed, a plausible mechanism of action could involve the inhibition of COX-1 and/or COX-2, thereby reducing the production of prostaglandins.
Diagram 2: Potential Anti-inflammatory Mechanism
Caption: Potential inhibition of COX enzymes by the target compound.
Experimental Workflow for Screening:
A typical workflow for evaluating the anti-inflammatory potential of this compound would involve in vitro enzyme inhibition assays followed by cell-based assays.
Diagram 3: Experimental Screening Workflow
Caption: A typical workflow for evaluating anti-inflammatory activity.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the safety profiles of similar compounds, standard laboratory safety precautions should be observed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
This compound is a readily synthesizable derivative of 2-aminobenzoic acid. While specific experimental data is scarce, its structural similarity to known bioactive molecules suggests its potential as a valuable building block in drug discovery, particularly in the development of new anti-inflammatory and analgesic agents. Further research is warranted to fully characterize its physicochemical properties and pharmacological activities.
References
Technical Guide: Physicochemical Characterization of Ethyl 2-amino-5-substituted Benzoates
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: An exhaustive search for experimental data on the physical characteristics of Ethyl 2-amino-5-isopropoxybenzoate (CAS No. 80074-91-3) did not yield specific results. Publicly available scientific literature and chemical databases lack detailed experimental values and protocols for this particular compound.
This guide, therefore, presents a summary of the available data for structurally similar and commercially available analogs: Ethyl 2-amino-5-methylbenzoate and Ethyl 2-amino-5-methoxybenzoate . The methodologies and logical workflows presented herein are based on standard analytical chemistry principles and can be adapted for the characterization of this compound, should a sample become available.
Comparative Physicochemical Data of Related Compounds
To provide a frame of reference, the following table summarizes key physical and computed properties of Ethyl 2-amino-5-methylbenzoate and Ethyl 2-amino-5-methoxybenzoate. These values have been aggregated from various chemical databases.
| Property | Ethyl 2-amino-5-methylbenzoate | Ethyl 2-amino-5-methoxybenzoate |
| CAS Number | 58677-05-7 | 64018-98-0 |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₃ |
| Molecular Weight | 179.22 g/mol | 195.21 g/mol |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Computed XLogP3 | 2.9 | Not Available |
Hypothetical Experimental Workflow for Characterization
The following diagram outlines a standard workflow for the physicochemical characterization of a novel or uncharacterized compound like this compound. This represents a logical sequence of experiments to determine its fundamental properties.
The Dawn of Local Anesthesia: A Technical Guide to the Discovery and History of Aminobenzoate Esters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery and rich history of aminobenzoate esters, a class of compounds that revolutionized pain management and laid the groundwork for modern local anesthetics. From their conceptual origins as safer alternatives to cocaine to their synthesis and clinical application, this document provides a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: The Quest for Controlled Sensation
The late 19th century marked a turning point in surgical and dental procedures with the introduction of cocaine as the first effective local anesthetic. However, its significant toxicity and addictive properties spurred a dedicated search for safer alternatives. This quest led chemists to explore the ester derivatives of para-aminobenzoic acid (PABA), culminating in the synthesis of compounds that would dominate local anesthesia for decades.
The Pioneers and Their Discoveries
The development of aminobenzoate esters is largely attributed to the pioneering work of two German chemists: Eduard Ritsert and Alfred Einhorn.
Benzocaine: The First Synthesis
In 1890, while experimenting with PABA, German pharmacist Eduard Ritsert successfully synthesized the ethyl ester of p-aminobenzoic acid, which would later be known as benzocaine.[1][2][3] Initially patented and marketed under the name Anaesthesin, benzocaine's low water solubility made it primarily suitable for topical applications as a pain reliever.[1][4]
Procaine: The "New Cocaine"
Building on the foundation of ester synthesis, chemist Alfred Einhorn, who was actively seeking a non-addictive substitute for cocaine, synthesized procaine in 1905.[5][6][7] Einhorn gave it the trade name Novocain, derived from the Latin "novus" (new) and "caine," signifying a new, safer anesthetic.[6][8] Procaine, being water-soluble, was suitable for injection and was introduced into clinical practice by the surgeon Heinrich Braun.[6][9] Unlike cocaine, procaine did not possess vasoconstrictive properties and was often co-administered with epinephrine to localize its effect and prolong its duration of action.[5]
Physicochemical and Pharmacological Properties
The clinical efficacy and safety of aminobenzoate esters are dictated by their physicochemical and pharmacological properties. The following tables summarize key quantitative data for representative compounds.
Table 1: Physicochemical Properties of Key Aminobenzoate Esters
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Benzocaine | C₉H₁₁NO₂ | 165.19 | 88-90 | 172 (at 12.75 mmHg) | Sparingly soluble in water; soluble in ethanol, ether, chloroform, and dilute acids.[10] |
| Procaine | C₁₃H₂₀N₂O₂ | 236.31 | 61-63 | Decomposes | Soluble in water. |
| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 | 110-111 | 273.17 (estimate) | Slightly soluble in water; soluble in alcohol and ether.[11] |
| Ethyl 3-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 27-30 | 172-175 (at 13 mmHg) | Slightly soluble in water; soluble in alcohol and ether.[12] |
Table 2: Pharmacological Properties of Selected Local Anesthetics
| Anesthetic Agent | Potency (Relative to Procaine) | Onset of Action | Duration of Action | Primary Metabolism |
| Procaine | 1 | Slow | Short (15-30 min)[13] | Plasma pseudocholinesterase[5] |
| Benzocaine | Low | Fast | Short | Plasma pseudocholinesterase |
| Lidocaine (Amide) | 4 | Fast | Moderate (70-140 min)[13] | Liver (microsomal enzymes) |
| Bupivacaine (Amide) | 16 | Slow | Long (approx. 200 min)[13] | Liver (microsomal enzymes) |
Mechanism of Action: The Sodium Channel Blockade
Aminobenzoate esters, like other local anesthetics, exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[14] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the propagation of action potentials and blocking the sensation of pain.
The following diagram illustrates the generally accepted mechanism of action:
Caption: Mechanism of local anesthetic action on a nerve cell.
Key Experimental Protocols
The synthesis of aminobenzoate esters is a fundamental process in organic chemistry. Below are detailed methodologies for the preparation of benzocaine and procaine.
Synthesis of Benzocaine via Fischer Esterification
This protocol describes the synthesis of benzocaine from p-aminobenzoic acid and ethanol using an acid catalyst.
Materials:
-
p-Aminobenzoic acid (PABA)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Ice water
Procedure:
-
In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.[6]
-
Slowly add concentrated sulfuric acid to the mixture while stirring. A precipitate may form.[6]
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes.[6] The solid should dissolve as the reaction proceeds.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice water.
-
Slowly neutralize the mixture by adding a 10% sodium carbonate solution while stirring until the pH is approximately 8.[6] Carbon dioxide evolution will be observed.
-
Collect the resulting white precipitate of benzocaine by vacuum filtration.
-
Wash the precipitate with several portions of cold water.
-
Dry the purified benzocaine.
Caption: Experimental workflow for the synthesis of benzocaine.
Synthesis of Procaine from Benzocaine
This protocol outlines the transesterification of benzocaine with 2-diethylaminoethanol to produce procaine.
Materials:
-
Benzocaine (Ethyl 4-aminobenzoate)
-
2-Diethylaminoethanol
-
Sodium ethoxide
-
Distilled water
-
Active charcoal
Procedure:
-
Create a suspension of benzocaine, 2-diethylaminoethanol, and sodium ethoxide in a suitable reaction flask.[9]
-
Heat the mixture. The original protocol by Einhorn involved conventional heating, while modern variations may utilize microwave irradiation to significantly reduce reaction time.[9]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, the crude procaine is obtained, which may be a viscous liquid that solidifies upon cooling.[9]
-
For purification, suspend the crude product in distilled water and heat to approximately 80°C.[9]
-
Add active charcoal to decolorize the solution and filter it while hot under reduced pressure.[9]
-
Allow the filtrate to cool to room temperature, which will cause pure procaine to precipitate as white crystals.[9]
-
Collect the procaine crystals by filtration and dry them.
Caption: Experimental workflow for the synthesis of procaine.
Evolution and Future Directions
The discovery of aminobenzoate esters marked a significant milestone in the history of medicine. While newer amide-type local anesthetics like lidocaine, which offer a lower risk of allergic reactions and a more stable chemical structure, have largely replaced procaine in clinical practice, the fundamental principles of their design and mechanism of action continue to inform the development of novel analgesic agents.[4] The study of these foundational compounds remains crucial for understanding the structure-activity relationships that govern the efficacy and safety of local anesthetics.
Conclusion
The journey from the isolation of cocaine to the rational design and synthesis of aminobenzoate esters like benzocaine and procaine is a compelling narrative of scientific innovation. This technical guide has provided a comprehensive overview of the historical context, key discoveries, physicochemical and pharmacological properties, mechanism of action, and seminal experimental protocols. This foundational knowledge continues to be relevant for scientists and researchers dedicated to the ongoing development of safer and more effective pain management therapies.
References
- 1. bath.ac.uk [bath.ac.uk]
- 2. Practical Experiment 3: Benzocain | PPTX [slideshare.net]
- 3. athabascau.ca [athabascau.ca]
- 4. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procaine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. bch.ro [bch.ro]
- 10. chembk.com [chembk.com]
- 11. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. resources.wfsahq.org [resources.wfsahq.org]
- 14. chemistry-online.com [chemistry-online.com]
Ethyl 2-amino-5-isopropoxybenzoate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the available chemical data for Ethyl 2-amino-5-isopropoxybenzoate. Following a comprehensive search of scientific databases, no direct experimental data for the molecular weight and formula of this compound was found. The information presented herein is based on the calculated values derived from its chemical structure.
Chemical Properties
A summary of the key chemical identifiers for this compound is provided in the table below. This data is essential for various applications in research and development, including analytical method development, spectroscopic analysis, and computational modeling.
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
Structural Information
The logical relationship between the constituent functional groups of this compound is depicted in the following diagram. This visualization aids in understanding the molecule's steric and electronic properties, which are critical for predicting its reactivity and interactions in biological systems.
Caption: Molecular components of this compound.
Methodological & Application
Synthesis Protocol for Ethyl 2-amino-5-isopropoxybenzoate
Application Note: This document provides a detailed protocol for the synthesis of Ethyl 2-amino-5-isopropoxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the Williamson ether synthesis to introduce the isopropoxy group, followed by the reduction of a nitro group to the corresponding amine. This protocol is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
I. Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence starting from the commercially available Ethyl 5-hydroxy-2-nitrobenzoate.
-
Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of Ethyl 5-hydroxy-2-nitrobenzoate is alkylated using 2-bromopropane in the presence of a base to yield Ethyl 5-isopropoxy-2-nitrobenzoate.
-
Step 2: Reduction of the Nitro Group. The nitro group of Ethyl 5-isopropoxy-2-nitrobenzoate is then reduced to an amino group to afford the final product, this compound. This can be effectively carried out using tin(II) chloride or through catalytic hydrogenation.
II. Quantitative Data Summary
The following tables summarize the expected quantitative data for each step of the synthesis based on analogous reactions reported in the literature.
Table 1: Reagents and Expected Yield for the Synthesis of Ethyl 5-isopropoxy-2-nitrobenzoate (Step 1)
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Ethyl 5-hydroxy-2-nitrobenzoate | 211.17 | 1.0 | 1.0 | 21.1 g |
| 2-Bromopropane | 123.00 | 1.2 | 1.2 | 14.8 g (10.3 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 1.5 | 20.7 g |
| Acetone | - | - | - | 200 mL |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Expected Yield (g) |
| Ethyl 5-isopropoxy-2-nitrobenzoate | 253.25 | 25.3 g | 85 - 95% | 21.5 - 24.0 g |
Table 2: Reagents and Expected Yield for the Synthesis of this compound (Step 2)
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Ethyl 5-isopropoxy-2-nitrobenzoate | 253.25 | 1.0 | 1.0 | 25.3 g |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 4.0 | 4.0 | 90.3 g |
| Ethanol | - | - | - | 250 mL |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Expected Yield (g) |
| This compound | 223.26 | 22.3 g | 80 - 90% | 17.8 - 20.1 g |
III. Experimental Protocols
Step 1: Synthesis of Ethyl 5-isopropoxy-2-nitrobenzoate
Materials:
-
Ethyl 5-hydroxy-2-nitrobenzoate
-
2-Bromopropane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a 500 mL round-bottom flask, add Ethyl 5-hydroxy-2-nitrobenzoate (21.1 g, 0.1 mol) and acetone (200 mL).
-
Stir the mixture until the starting material is completely dissolved.
-
Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Slowly add 2-bromopropane (14.8 g, 0.12 mol) to the refluxing mixture over 30 minutes.
-
Continue to reflux the reaction mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford Ethyl 5-isopropoxy-2-nitrobenzoate as a solid.
Step 2: Synthesis of this compound
Materials:
-
Ethyl 5-isopropoxy-2-nitrobenzoate
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
In a 500 mL round-bottom flask, dissolve Ethyl 5-isopropoxy-2-nitrobenzoate (25.3 g, 0.1 mol) in ethanol (250 mL).
-
To this solution, add Tin(II) chloride dihydrate (90.3 g, 0.4 mol) in portions with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction is exothermic and may require occasional cooling in a water bath. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing ice water (500 mL).
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
IV. Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application Note: 1H and 13C NMR Analysis of Ethyl 2-amino-5-isopropoxybenzoate
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-amino-5-isopropoxybenzoate. It includes predicted spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and workflow diagrams to guide the user through the analytical process.
Introduction
This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Its structural elucidation is a critical step in its characterization, for which 1H and 13C NMR spectroscopy are indispensable tools. This application note presents a detailed protocol and predicted spectral data for the comprehensive NMR analysis of this molecule.
Predicted NMR Spectral Data
Due to the absence of publicly available experimental spectra for this compound, the following 1H and 13C NMR data are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. These predictions provide a reliable reference for the identification and structural verification of the title compound.
Table 1: Predicted 1H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.20 | d | 1H | ~3.0 | H-6 |
| ~6.95 | dd | 1H | ~9.0, 3.0 | H-4 |
| ~6.70 | d | 1H | ~9.0 | H-3 |
| ~4.80 | br s | 2H | - | -NH₂ |
| ~4.50 | sept | 1H | ~6.0 | -OCH(CH₃)₂ |
| ~4.30 | q | 2H | ~7.1 | -OCH₂CH₃ |
| ~1.35 | t | 3H | ~7.1 | -OCH₂CH₃ |
| ~1.30 | d | 6H | ~6.0 | -OCH(CH₃)₂ |
Table 2: Predicted 13C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O |
| ~151.0 | C-5 |
| ~140.0 | C-2 |
| ~120.0 | C-1 |
| ~118.0 | C-4 |
| ~115.0 | C-6 |
| ~113.0 | C-3 |
| ~70.0 | -OCH(CH₃)₂ |
| ~60.5 | -OCH₂CH₃ |
| ~22.0 | -OCH(CH₃)₂ |
| ~14.5 | -OCH₂CH₃ |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of a sample of this compound and the acquisition of its 1H and 13C NMR spectra.
1. Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Materials:
-
This compound (5-25 mg for 1H NMR, 50-100 mg for 13C NMR).[1]
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
High-quality 5 mm NMR tube.
-
Pasteur pipette and glass wool.
-
Vortex mixer.
-
-
Procedure:
-
Weigh the required amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2]
-
Vortex the mixture until the sample is completely dissolved.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool plug directly into the NMR tube to remove any particulate matter.[1][3]
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
The following are general parameters for acquiring 1H and 13C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
1H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Number of Scans (NS): 16-32
-
Acquisition Time (AQ): 3-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Pulse Width (P1): 30-45 degrees
-
Spectral Width (SW): 16 ppm (-2 to 14 ppm)
-
-
13C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Number of Scans (NS): 1024 or more (depending on concentration)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Pulse Width (P1): 30 degrees
-
Spectral Width (SW): 240 ppm (-20 to 220 ppm)
-
Decoupling: Proton broadband decoupling (e.g., waltz16 or garp).
-
Data Processing and Interpretation
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
-
Peak Picking and Integration: Identify all significant peaks and integrate the 1H NMR signals to determine the relative number of protons.
-
Structure Assignment: Assign the observed signals to the corresponding nuclei in the this compound molecule based on their chemical shifts, multiplicities, and coupling constants.
Visualizations
The following diagrams illustrate the workflow for the NMR analysis and the logical relationships for spectral interpretation.
References
Application Note: Mass Spectrometric Analysis of Ethyl 2-amino-5-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of Ethyl 2-amino-5-isopropoxybenzoate using mass spectrometry. The methods outlined are intended to guide researchers in obtaining reliable mass spectral data for this compound, which is of interest in pharmaceutical and chemical synthesis. This note includes sample preparation, instrumental parameters for liquid chromatography-mass spectrometry (LC-MS), and a discussion of the expected fragmentation patterns.
Introduction
This compound is an aromatic compound containing an amino group, an ester, and an ether linkage. Mass spectrometry is a powerful analytical technique for the identification and quantification of such small molecules.[1] This application note details a general procedure for its analysis by LC-MS, a common and effective method for non-volatile or thermally labile compounds.[1] The successful analysis of this and similar molecules is critical for reaction monitoring, purity assessment, and metabolic studies in drug development.
Chemical Properties
| Property | Value |
| Chemical Formula | C12H17NO3 |
| Molecular Weight | 223.27 g/mol |
| Exact Mass | 223.12084 |
| Structure | |
Experimental Protocol
A successful mass spectrometric analysis is contingent on proper sample preparation and optimized instrumental parameters. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
Sample Preparation
Clean samples are crucial for obtaining high-quality mass spectra and for prolonging the life of the analytical instrumentation.[2]
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[3]
-
Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.[3] The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
-
Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC system and contamination of the mass spectrometer.[3]
-
Blanks: Prepare blank samples consisting of the final solvent mixture to run before and after the sample to check for carryover and system contamination.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
The following parameters are a good starting point for the analysis of this compound.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 °C |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Scan Range | m/z 50-500 |
Data Presentation
Predicted Mass Spectral Data
The following table summarizes the predicted m/z values for the parent ion and major fragment ions of this compound based on common fragmentation patterns of aromatic amines and esters.[4][5]
| Ion | Predicted m/z | Description |
| [M+H]+ | 224.1281 | Protonated molecular ion |
| [M-C2H4]+ | 196.0970 | Loss of ethylene from the ethoxy group |
| [M-C2H5O]+ | 178.0868 | Loss of the ethoxy radical |
| [M-C3H7O]+ | 164.0712 | Loss of the isopropoxy radical |
| [M-C2H5OH]+ | 177.0841 | Neutral loss of ethanol |
| [M-C3H7OH]+ | 163.0790 | Neutral loss of isopropanol |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of this compound.
Caption: LC-MS experimental workflow for this compound.
Proposed Fragmentation Pathway
The fragmentation of this compound in positive ion mode is expected to follow several key pathways, as depicted below.
Caption: Proposed ESI+ fragmentation of this compound.
Conclusion
This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The provided experimental parameters and expected fragmentation data serve as a robust starting point for researchers. Method optimization will likely be necessary to achieve the desired sensitivity and resolution for specific applications. The use of high-resolution mass spectrometry is recommended for unambiguous identification of fragment ions.
References
Application Notes and Protocols for Infrared (IR) Spectroscopy of Ethyl Aminobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl aminobenzoate derivatives are a significant class of compounds in the pharmaceutical industry, with ethyl 4-aminobenzoate (Benzocaine) being a widely used local anesthetic. Infrared (IR) spectroscopy is a powerful and versatile analytical technique crucial for the characterization, quality control, and structural elucidation of these derivatives. This document provides detailed application notes and experimental protocols for the IR analysis of ethyl aminobenzoate derivatives, aiding in research, development, and quality assurance processes.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a unique "fingerprint" for each molecule. For ethyl aminobenzoate derivatives, IR spectroscopy is instrumental in:
-
Confirming the presence of key functional groups: such as the amine (-NH2), ester (-COOC2H5), and the aromatic ring.
-
Identifying specific isomers: (ortho-, meta-, and para-) based on subtle shifts in absorption bands.
-
Assessing purity: by detecting the presence of impurities or starting materials.[1]
-
Monitoring the synthesis process: by tracking the appearance or disappearance of characteristic peaks.[1]
-
Characterizing different polymorphic forms: which can have different physical properties and bioavailability.
Data Presentation: Characteristic IR Absorption Bands of Ethyl Aminobenzoate Derivatives
The following table summarizes the characteristic IR absorption bands for various ethyl aminobenzoate derivatives. These values are indicative and can shift based on the specific substitution pattern and the physical state of the sample.
| Functional Group | Vibrational Mode | Ethyl 4-aminobenzoate (Benzocaine) | Ethyl 2-aminobenzoate | Ethyl 3-aminobenzoate | General Range for Derivatives (cm⁻¹) | Intensity |
| Amine (-NH₂) / Amide (-NH-) | N-H Stretch (asymmetric & symmetric) | ~3427, ~3347, ~3218 cm⁻¹ | ~3470, ~3350 cm⁻¹ | ~3450, ~3360 cm⁻¹ | 3500 - 3200 | Medium-Strong |
| N-H Bend | ~1600 cm⁻¹ | ~1615 cm⁻¹ | ~1620 cm⁻¹ | 1650 - 1580 | Medium-Strong | |
| Ester (-COOC₂H₅) | C=O Stretch | ~1689 - 1678 cm⁻¹[2] | ~1680 cm⁻¹ | ~1700 cm⁻¹ | 1750 - 1680 | Strong |
| C-O Stretch (asymmetric) | ~1272 cm⁻¹[2] | ~1250 cm⁻¹ | ~1290 cm⁻¹ | 1300 - 1200 | Strong | |
| C-O Stretch (symmetric) | ~1170 cm⁻¹ | ~1160 cm⁻¹ | ~1180 cm⁻¹ | 1200 - 1000 | Medium | |
| Aromatic Ring | C=C Stretch | ~1600, ~1500 cm⁻¹[1] | ~1615, ~1590, ~1560 cm⁻¹ | ~1600, ~1480 cm⁻¹ | 1625 - 1475 | Medium-Weak |
| C-H Stretch | ~3100 - 3000 cm⁻¹[1] | ~3100 - 3000 cm⁻¹ | ~3100 - 3000 cm⁻¹ | 3100 - 3000 | Medium-Weak | |
| C-H Out-of-Plane Bend | ~846 - 770 cm⁻¹[2] | ~750 cm⁻¹ (ortho) | ~750, ~680 cm⁻¹ (meta) | 900 - 675 | Strong | |
| Alkyl (-C₂H₅) | C-H Stretch | ~2985, ~2895 cm⁻¹[3] | ~2980, ~2930 cm⁻¹ | ~2980, ~2930 cm⁻¹ | 3000 - 2850 | Medium |
| C-H Bend | ~1470, ~1370 cm⁻¹ | ~1460, ~1370 cm⁻¹ | ~1460, ~1370 cm⁻¹ | 1470 - 1350 | Medium |
Note: Data for isomers is sourced from the NIST Chemistry WebBook and other spectroscopic studies.
Experimental Protocols
Accurate and reproducible IR spectra depend on proper sample preparation. The choice of method depends on the physical state of the sample and the desired information.
Protocol 1: KBr Pellet Method for Solid Samples
This is a common method for obtaining high-quality spectra of solid samples.
Materials:
-
Sample (1-2 mg)
-
Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator. Ensure the sample is also free of moisture.
-
Grinding: Place approximately 100 mg of KBr into an agate mortar and grind it to a fine powder.
-
Mixing: Add 1-2 mg of the solid sample to the mortar. The optimal sample to KBr ratio is approximately 1:100.[4]
-
Homogenization: Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes until it appears homogeneous and has a consistent, fine texture.
-
Loading the Die: Carefully transfer the mixture into the pellet die, ensuring an even distribution.
-
Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[4] This will form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Collect a background spectrum using a pure KBr pellet or with an empty sample compartment.
-
Sample Spectrum Collection: Collect the spectrum of the sample pellet.
Protocol 2: Attenuated Total Reflectance (ATR) for Solid and Liquid Samples
ATR is a rapid and convenient method that requires minimal sample preparation.
Materials:
-
Sample (solid or liquid)
-
ATR-FTIR spectrometer
-
Spatula (for solids) or pipette (for liquids)
-
Solvent for cleaning (e.g., isopropanol, ethanol)
Procedure:
-
Background Collection: With a clean and empty ATR crystal surface, collect a background spectrum.
-
Sample Application:
-
Solids: Place a small amount of the solid sample onto the ATR crystal, ensuring it completely covers the crystal surface. Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Liquids: Place a drop of the liquid sample onto the center of the ATR crystal.
-
-
Sample Spectrum Collection: Collect the IR spectrum of the sample.
-
Cleaning: After analysis, thoroughly clean the ATR crystal using a soft cloth or swab moistened with an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.
Protocol 3: Nujol Mull Method for Solid Samples
This method is useful for samples that are difficult to grind or are sensitive to pressure.
Materials:
-
Sample (2-5 mg)
-
Nujol (high-purity mineral oil)
-
Agate mortar and pestle
-
Two IR-transparent salt plates (e.g., KBr or NaCl)
-
Spatula
Procedure:
-
Grinding: Place 2-5 mg of the solid sample in an agate mortar and grind it to a fine powder.[5]
-
Mulling: Add one to two drops of Nujol to the ground sample.[5] Continue grinding until a uniform, thick paste (mull) is formed.
-
Mounting: Apply a small amount of the mull to the center of one salt plate using a spatula.
-
Sandwiching: Place the second salt plate on top and gently rotate it to spread the mull into a thin, even film between the plates.
-
Analysis: Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Spectrum Collection: Collect the IR spectrum. Note that the spectrum will show absorption bands from Nujol itself (primarily C-H stretching and bending vibrations around 2920, 2850, 1460, and 1375 cm⁻¹), which may obscure sample peaks in these regions.
Mandatory Visualizations
Workflow for Synthesis and Characterization of Ethyl Aminobenzoate Derivatives
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of an ethyl aminobenzoate derivative, where IR spectroscopy plays a key role in reaction monitoring and product confirmation.
Caption: A typical workflow for the synthesis and characterization of ethyl aminobenzoate derivatives.
Quality Control Workflow for Ethyl Aminobenzoate Derivatives in Pharmaceuticals
This diagram outlines a logical workflow for the quality control of an ethyl aminobenzoate derivative raw material in a pharmaceutical setting using FTIR spectroscopy.
References
- 1. scienceijsar.com [scienceijsar.com]
- 2. science.lpnu.ua [science.lpnu.ua]
- 3. Ethyl 3-aminobenzoate(582-33-2) IR Spectrum [m.chemicalbook.com]
- 4. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]
- 5. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]
Application Note: High-Purity Ethyl p-Aminobenzoate via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl p-aminobenzoate, commonly known as benzocaine, is a widely used local anesthetic.[1][2] Its synthesis, often through Fischer esterification of p-aminobenzoic acid and ethanol, can result in a crude product containing unreacted starting materials or by-products.[1][2] For pharmaceutical applications, achieving high purity is critical. Recrystallization is a robust and essential purification technique that separates a compound from its impurities based on differences in solubility.[3] This process involves dissolving the impure solid in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solution.[3] This document provides a detailed protocol for the recrystallization of ethyl p-aminobenzoate, focusing on the commonly used ethanol-water solvent system.
Data Presentation: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should dissolve the solute (ethyl p-aminobenzoate) completely when hot but only sparingly when cold.[3][4] Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Ethyl p-aminobenzoate is soluble in various organic solvents and sparingly soluble in water.[5][6][7]
Table 1: Solubility Characteristics of Ethyl p-Aminobenzoate (EPAB)
| Solvent/System | Solubility Behavior | Remarks |
|---|---|---|
| Ethanol | Freely soluble.[5][6] Solubility increases significantly with temperature.[8][9][10] | Excellent "good" solvent. Often used in a mixed-solvent system with water.[1][3][4] |
| Water | Very slightly or sparingly soluble.[5][6][7] | Excellent "poor" solvent or anti-solvent when paired with ethanol.[7] |
| Methanol | Higher solubility than in ethanol at the same temperature.[8][9][10] | Can be used, but the high solubility might lead to lower recovery unless carefully controlled. |
| Other Alcohols | Solubility in alcohols at a given temperature generally follows the trend: Methanol > Ethanol > n-Propanol > n-Butanol.[8][9][10] | The dissolution process in these alcohols is endothermic and entropy-driven.[8][10] |
| Ethyl Acetate / Hexane | Soluble in ethyl acetate (good solvent); insoluble in hexane (anti-solvent). | A reliable alternative solvent pair that allows for fast crystal growth.[7] |
| Diethyl Ether | Freely soluble.[5][6] | Can be used for recrystallization, though its high volatility requires careful handling.[11] |
| Chloroform | Soluble.[5] | Effective solvent, but less commonly used due to safety and environmental concerns. |
Experimental Protocol: Ethanol-Water Recrystallization
This protocol details the purification of crude ethyl p-aminobenzoate using a mixed-solvent system of ethanol and water. This is a common and effective method for this compound.[1][3][7][12]
Table 2: Materials and Equipment
| Materials | Equipment |
|---|---|
| Crude Ethyl p-Aminobenzoate | Erlenmeyer flasks (2-3) |
| 95% Ethanol | Hot plate with stirring capability |
| Deionized Water | Magnetic stir bar |
| Activated Carbon (optional) | Büchner funnel and filter flask |
| Filter paper | |
| Glass stem or stemless funnel | |
| Beakers | |
| Graduated cylinders | |
| Spatula | |
| Watch glass | |
| Ice bath |
| | Vacuum source |
Methodology
-
Dissolution:
-
Place the crude ethyl p-aminobenzoate solid into an Erlenmeyer flask with a magnetic stir bar.
-
Add the "good" solvent (95% ethanol) dropwise while heating the flask on a hot plate with gentle stirring. Use the minimum amount of hot ethanol required to fully dissolve the solid.[3]
-
-
Decolorization (Optional):
-
If the resulting solution is colored, it may indicate the presence of colored impurities.
-
Remove the flask from the heat source. Add a very small amount of activated carbon to the solution to adsorb these impurities.
-
Reheat the solution to boiling for a few minutes. Caution: Add carbon to a slightly cooled solution to avoid violent boiling over.
-
-
Hot Gravity Filtration (if carbon was used or insoluble impurities are present):
-
This step removes the activated carbon or any insoluble impurities.[3]
-
Place a fluted filter paper in a stemless or short-stemmed glass funnel.
-
Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate and allowing hot solvent vapor to warm them. This prevents premature crystallization in the funnel.[3]
-
Pour the hot solution through the pre-heated setup quickly. Rinse the original flask with a small amount of hot ethanol and pass it through the filter to ensure complete transfer.
-
-
Crystallization:
-
Add the "poor" solvent (hot water) dropwise to the hot ethanolic solution until it just begins to turn cloudy (the saturation point). If too much water is added, clarify the solution by adding a few drops of hot ethanol.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the yield of crystals.[3]
-
-
Isolation and Washing:
-
Drying:
-
Press the crystals between two pieces of dry filter paper or leave them in the Büchner funnel with the vacuum running to pull air through and partially dry them.[3]
-
For complete drying, transfer the crystals to a pre-weighed watch glass and let them air-dry or place them in a drying oven at a temperature well below the compound's melting point (88-90°C).[5][11]
-
-
Quality Control:
Visualization of Experimental Workflow
The logical steps of the recrystallization procedure are outlined in the following diagram.
Caption: General workflow for the purification of ethyl aminobenzoate by recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. prezi.com [prezi.com]
- 3. amherst.edu [amherst.edu]
- 4. brainly.com [brainly.com]
- 5. chembk.com [chembk.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. cristalchem.com [cristalchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Ethyl p-Aminobenzoate in Six Alcohols within (283.15 to 327.15) K | Semantic Scholar [semanticscholar.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
Application Notes and Protocols for Ethyl 2-amino-5-isopropoxybenzoate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Ethyl 2-amino-5-isopropoxybenzoate is limited in publicly available literature. The following application notes and protocols are based on the established chemistry of analogous compounds, particularly Ethyl 2-amino-5-methoxybenzoate and other substituted aminobenzoates. These protocols should be considered as starting points and may require optimization for the specific isopropoxy derivative.
Introduction
This compound is a substituted anthranilate derivative with significant potential as a versatile chemical intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an ester functionality, allows for a wide range of chemical transformations. The isopropoxy group at the 5-position modulates the electronic properties of the aromatic ring, influencing its reactivity and the properties of downstream compounds. This document outlines key applications and provides detailed experimental protocols for the use of this compound in the synthesis of heterocyclic compounds and other valuable motifs for drug discovery and materials science.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound and its common analogs are presented in Table 1. These properties are crucial for designing reaction conditions and purification strategies.
| Property | This compound (Predicted) | Ethyl 2-amino-5-methoxybenzoate[1] | Ethyl 2-amino-5-methylbenzoate[2] |
| Molecular Formula | C₁₂H₁₇NO₃ | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₂ |
| Molecular Weight | 223.27 g/mol | 195.21 g/mol | 179.22 g/mol |
| Appearance | Off-white to light yellow solid | - | - |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Insoluble in water. | Soluble in common organic solvents. | Soluble in common organic solvents. |
Key Applications and Synthetic Pathways
This compound is a valuable building block for the synthesis of various heterocyclic systems, including benzodiazepines, quinazolinones, and thiazoles. The general synthetic utility is depicted in the following workflow diagram.
References
Applications of Aminobenzoic Acid Analogs in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobenzoic acid and its analogs are versatile scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural simplicity, coupled with the ability for diverse chemical modifications at both the amino and carboxyl groups, has led to the development of numerous derivatives with therapeutic potential.[1][2] These compounds have been investigated for their efficacy as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. This document provides detailed application notes on their various therapeutic uses, experimental protocols for their synthesis and biological evaluation, and visualizations of the key signaling pathways they modulate.
Therapeutic Applications & Data
Aminobenzoic acid analogs have shown promise in several key therapeutic areas. The following sections summarize their applications and present quantitative data on their biological activities.
Anticancer Activity
Analogs of aminobenzoic acid have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are varied and can include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as STAT3.
Table 1: Anticancer Activity of Aminobenzoic Acid Analogs
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Benzamide derivatives of PABA | - | 5.85 | 5-Fluorouracil |
| Benzamide derivatives of PABA | - | 4.53 | 5-Fluorouracil |
| Targeted compounds | MCF7 | 28.3 ± 5.1 | Doxorubicin |
| Targeted compounds | HCT-116 | 21.3 ± 4.1 | Doxorubicin |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | Caco-2 | 23.31 ± 0.09 | - |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | MCF-7 | 72.22 ± 0.14 | - |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | HepG2 | 53.29 ± 0.25 | - |
| Unspecified PABA analogs | HepG2 | 7.08 ± 1.6 | - |
| Unspecified PABA analogs | MCF-7 | 10.87 ± 0.8 | - |
| Unspecified PABA analogs | HCT-116 | - | - |
| Alkyl derivative of PABA (Compound 20) | NCI-H460 | 15.59 | Cisplatin (IC50 21.00 µM) |
| Alkyl derivative of PABA (Compound 20) | CAL-27 | 20.04 | Cisplatin (IC50 21.00 µM) |
| Acrylamide-PABA analog (4j) | MCF-7 | 1.83 | Colchicine (IC50 = 3.54 µM) |
| Schiff bases of PABA | HepG2 | ≥ 15.0 | - |
Anti-inflammatory Activity
The anti-inflammatory properties of aminobenzoic acid analogs are attributed to their ability to modulate key inflammatory pathways, including the NF-κB and STAT3 signaling cascades. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.
Table 2: Anti-inflammatory Activity of Aminobenzoic Acid Analogs
| Compound/Derivative | Assay | Target/Cell Line | IC50/Inhibition |
| PABA | Cytokine Production | - | Mild anti-inflammatory activity |
| DAB-1 (Hydrazide derivative) | Nitric Oxide Production | RAW 264.7 cells | - |
| DAB-2-28 (DAB-1 analog) | Nitric Oxide Production | RAW 264.7 cells | More potent than DAB-1 |
| Boswellic acid analogues | Cytokine Inhibition | In vitro | Significant inhibition of TNF-α and IL-6 |
| Tyrosol | Cytokine Inhibition | RAW 264.7 cells | IC50: 4.60 µM (TNF-α), 2.67 µM (IL-6), 0.91 µM (IL-1β) |
Antimicrobial Activity
Aminobenzoic acid is a precursor in the folic acid synthesis pathway in many bacteria, making its analogs effective antimicrobial agents by competitively inhibiting dihydropteroate synthase.[3]
Table 3: Antimicrobial Activity of Aminobenzoic Acid Analogs
| Compound Type | Microorganism | MIC (µg/mL) | Reference Compound |
| Sulphanilamide | Bacterial strains | 0.97 - 62.5 | - |
| 2-methyl-4-aminobenzoic acid | Bacterial strains | 0.97 - 62.5 | - |
| Sulfaguanidine | Bacterial strains | 0.97 - 62.5 | - |
| Triazole benzoic acid derivatives | Bacterial and Fungal strains | Positive results | Ciprofloxacin, Miconazole |
| Schiff bases of PABA | Methicillin-resistant Staphylococcus aureus | from 15.62 µM | - |
| Schiff bases of PABA | Mycobacterial strains | ≥ 62.5 µM | - |
| Schiff bases of PABA | Fungal strains | ≥ 7.81 µM | - |
Anti-Alzheimer's Disease Activity
Certain aminobenzoic acid derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can help in managing the symptoms of Alzheimer's disease.
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Aminobenzoic Acid Analogs
| Compound Type | IC50 | Ki | Reference Compound |
| Methylene-substituted benzoic acid analogs | - | 13.62 ± 0.21 to 33.00 ± 0.29 nM | Tacrine |
| 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | 7.49 ± 0.16 µM | 8.14 ± 0.65 | Rivastigmine |
| Benzylaminobenzoic acid | 2.67 ± 0.05 µM (against BChE) | - | - |
| hCA II inhibitor with alkoxy group | 0.0514 µM | - | - |
Antiviral Activity
Some N-phenylbenzamide derivatives, which are analogs of aminobenzoic acid, have demonstrated efficacy against enterovirus 71 (EV71).
Table 5: Antiviral Activity of Aminobenzoic Acid Analogs
| Compound | Virus Strain | IC50 (µM) | TC50 (µM) | Selectivity Index (SI) |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 (multiple strains) | 5.7 ± 0.8 to 12 ± 1.2 | 620 ± 0.0 | >51.7 |
Experimental Protocols
This section provides detailed protocols for the synthesis and biological evaluation of aminobenzoic acid analogs.
Synthesis Protocols
a) General Synthesis of Schiff Base Derivatives [4]
-
Dissolve 4-aminobenzoic acid (1 mmol) in methanol (7 mL).
-
Add the appropriate aldehyde (1.1 mmol) to the solution.
-
Reflux the reaction mixture for 3 hours.
-
Stir the mixture at room temperature for 12 hours.
-
Cool the mixture to precipitate the product.
-
Filter the precipitate and wash with cold diethyl ether.
-
Recrystallize the product from methanol to obtain the pure Schiff base.
b) General Synthesis of Ester Derivatives
-
Reflux the intermediate azo compound (0.008 mol) with the appropriate alcohol (0.074 mol) in the presence of sulfuric acid.
-
After completion of the reaction (monitored by TLC), pour the reaction mixture into 200 mL of ice-cold water.
-
Extract the ester with diethyl ether (50 mL).
-
Separate the ether layer and evaporate the solvent to yield the crude ester.
-
Recrystallize the product from a suitable solvent like ethanol.
c) General Synthesis of Amide Derivatives [5]
-
Acetylate the intermediate azo compound by dissolving it in 3M sodium hydroxide solution, adding crushed ice, and then acetic anhydride. Shake vigorously.
-
Recrystallize the resulting acetyl derivative from dilute ethanol.
-
Treat the acetylated compound with thionyl chloride to form the acid chloride.
-
React the acid chloride with the desired amine in a suitable solvent to form the amide.
-
Recrystallize the final product from ethanol.
Biological Evaluation Protocols
a) Anticancer Activity: MTT Assay [5][6][7]
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a suitable software.
b) Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of the Griess reagent.
-
Absorbance Reading: After 10 minutes, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
c) Antimicrobial Activity: Agar Well Diffusion Method [8]
-
Prepare Inoculum: Prepare a standardized microbial suspension.
-
Plate Preparation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution (at a known concentration) into each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well.
d) Anti-Alzheimer's Disease Activity: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of aminobenzoic acid analogs are often mediated by their interaction with specific cellular signaling pathways.
Inhibition of NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation. Some aminobenzoic acid analogs can suppress this pathway, leading to a reduction in the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by aminobenzoic acid analogs.
Inhibition of STAT3 Signaling Pathway in Cancer
The STAT3 signaling pathway is often constitutively active in cancer cells and promotes proliferation and survival. Certain aminobenzoic acid derivatives can inhibit this pathway.[9]
Caption: Inhibition of the STAT3 signaling pathway by aminobenzoic acid analogs.
Experimental Workflow for Synthesis and Screening
The general workflow for the discovery and evaluation of novel aminobenzoic acid analogs involves synthesis, purification, characterization, and a cascade of biological screening assays.
Caption: General experimental workflow for aminobenzoic acid analog drug discovery.
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Betaine Inhibits Interleukin-1β Production and Release: Potential Mechanisms [frontiersin.org]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Aminobenzoate Reactions with Thin Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used in organic synthesis to monitor the progress of chemical reactions.[1][2][3] This application note provides detailed protocols for utilizing TLC to monitor reactions involving aminobenzoates, a class of compounds significant in the pharmaceutical and cosmetic industries. By observing the disappearance of starting materials and the appearance of products on a TLC plate, researchers can efficiently determine reaction completion, identify the formation of byproducts, and optimize reaction conditions. This document outlines the necessary materials, step-by-step procedures for sample preparation, TLC development, visualization, and semi-quantitative analysis.
Core Principles of TLC in Reaction Monitoring
The separation on a TLC plate is based on the differential partitioning of components in a mixture between a stationary phase (a solid adsorbent like silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[1][4] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Non-polar compounds have a greater affinity for the mobile phase and travel further, leading to a higher Rf value.
In a typical reaction, the product will have a different polarity and therefore a different Rf value than the starting material(s). This difference is the basis for monitoring the reaction's progress.
Experimental Protocols
Protocol 1: General Procedure for Monitoring an Aminobenzoate Reaction
This protocol describes a general method for monitoring a reaction, such as the synthesis of ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate.[5]
1. Materials:
- TLC plates (e.g., Silica gel 60 F254)[6]
- Developing chamber with a lid
- Capillary tubes for spotting
- Mobile phase (e.g., Dichloromethane:Methanol, 94:6)[5]
- Forceps
- Visualization agent (e.g., UV lamp, iodine chamber, or chemical stain)[7][8][9]
2. TLC Plate Preparation:
- Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate.[2]
- Mark three equidistant points on the origin for spotting: one for the starting material (SM), one for the co-spot (C), and one for the reaction mixture (RM).[10]
3. Sample Preparation and Spotting:
- Prepare a dilute solution of the starting aminobenzoate in a suitable solvent.
- Using a capillary tube, apply a small spot of the starting material solution onto the 'SM' mark.
- At time zero (t=0) of the reaction, and at regular intervals thereafter (e.g., every 30 minutes), take a small aliquot of the reaction mixture and spot it onto the 'RM' mark.
- On the 'C' mark, first spot the starting material, and then spot the reaction mixture directly on top of it. This "co-spot" helps to confirm the identity of the starting material spot in the reaction mixture lane.[10]
4. Development:
- Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors.[1]
- Carefully place the spotted TLC plate into the chamber using forceps, ensuring the origin line is above the solvent level.[2][4]
- Close the chamber and allow the solvent to ascend the plate by capillary action.[2]
- When the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[10]
- Allow the plate to air dry completely.
5. Visualization:
- UV Light: If the compounds are UV-active (common for aromatic compounds like aminobenzoates), view the plate under a UV lamp (254 nm).[11][12] The spots will appear as dark areas against a fluorescent background. Circle the spots with a pencil.[8][11]
- Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.[7][8] This method is generally non-destructive.
- Chemical Stains: For compounds that are not UV-active or do not stain well with iodine, various chemical stains can be used. This is a destructive method.[9]
- p-Anisaldehyde Stain: Good for nucleophilic functional groups.[7]
- Ninhydrin Stain: Excellent for primary and secondary amines, which will show up as colored spots (often purple or pink) upon heating.[7][13]
6. Interpretation:
- Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[3]
- As the reaction progresses, the intensity of the starting material spot should decrease, while the intensity of the product spot (with a different Rf) should increase.
- The appearance of new spots may indicate the formation of byproducts or intermediates.
- The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Protocol 2: TLC of Benzocaine and its Degradation Product, p-Aminobenzoic Acid (PABA)
This protocol is adapted for monitoring the hydrolysis of Benzocaine to p-Aminobenzoic Acid.
1. Materials:
- TLC plates: Silica gel 60 F254[6]
- Mobile Phase: Toluene:Acetone:Methanol:Ammonia (8:3:3:0.1 by volume)[6]
- Other materials as listed in Protocol 1.
2. Procedure:
- Follow the general procedure outlined in Protocol 1.
- The starting material is Benzocaine, and the expected product is PABA.
- Visualization can be performed under UV light at 275 nm.[6]
Data Presentation
Quantitative data from TLC experiments can be obtained using techniques like densitometry, which measures the intensity of the spots. For a more accessible approach, multivariate image analysis of the TLC plate can also provide quantitative information on the reaction's progress.[14][15]
Table 1: TLC Parameters for Selected Aminobenzoate Compounds
| Compound | Stationary Phase | Mobile Phase | Rf Value | Reference |
| Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate | Silica Gel | Dichloromethane:Methanol (94:6) | 0.67 | [5] |
| Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate | Silica Gel | Dichloromethane:Methanol (99:1) | 0.31 | [5] |
| Benzocaine (BEN) | Silica Gel 60 F254 | Toluene:Acetone:Methanol:Ammonia (8:3:3:0.1) | ~0.7 (estimated) | [6] |
| p-Aminobenzoic Acid (PABA) | Silica Gel 60 F254 | Toluene:Acetone:Methanol:Ammonia (8:3:3:0.1) | ~0.3 (estimated) | [6] |
| p-Aminobenzoic Acid (PABA) | Silica Gel | Diethyl ether:Cyclohexane (5:1) | Not specified | [16] |
Table 2: Example of Semi-Quantitative Reaction Monitoring Data
This table illustrates hypothetical data from monitoring a reaction over time. The "Spot Intensity" is a relative measure that could be estimated visually or determined more accurately with a densitometer or image analysis software.
| Time (min) | Starting Material (SM) Spot Intensity | Product (P) Spot Intensity | % Conversion (Estimated) |
| 0 | ++++ | - | 0% |
| 30 | +++ | + | 25% |
| 60 | ++ | ++ | 50% |
| 90 | + | +++ | 75% |
| 120 | - | ++++ | >95% |
Intensity Scale: ++++ (very strong), +++ (strong), ++ (moderate), + (weak), - (not visible)
Visualizations
Caption: Workflow for monitoring a chemical reaction using TLC.
Caption: Logic for identifying spots on a reaction monitoring TLC plate.
References
- 1. rroij.com [rroij.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. iitg.ac.in [iitg.ac.in]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. silicycle.com [silicycle.com]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. epfl.ch [epfl.ch]
- 14. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Derivatization of Ethyl 2-amino-5-isopropoxybenzoate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the derivatization of Ethyl 2-amino-5-isopropoxybenzoate and subsequent biological screening of the resulting compound library. The primary focus of this document is on the synthesis of novel amide derivatives and their evaluation as potential anti-cancer agents, a common application for this class of compounds.
Introduction
This compound is a versatile scaffold in medicinal chemistry. The presence of an aromatic amine and an ethyl ester provides two key functional groups for chemical modification. Derivatization of the amino group, most commonly through amide bond formation, allows for the introduction of a wide variety of substituents, enabling the exploration of the chemical space around this core structure. This exploration is crucial for identifying novel compounds with potential therapeutic applications.
The resulting libraries of derivatives are often screened against various biological targets. Based on the structural motifs of related compounds, derivatives of this compound are promising candidates for screening as kinase inhibitors and for anti-proliferative activity against cancer cell lines. This document outlines the synthetic protocols for creating a library of amide derivatives and the biological screening methods to evaluate their efficacy.
Derivatization Strategy: Amide Synthesis
The most common and versatile method for derivatizing the amino group of this compound is through amide bond formation with a variety of carboxylic acids. This reaction can be facilitated by several coupling reagents.
General Workflow for Amide Library Synthesis
The overall workflow for the synthesis of an amide derivative library from this compound is depicted below.
Caption: Workflow for the synthesis of an amide derivative library.
Experimental Protocol: Amide Coupling using EDC and HOBt
This protocol describes a general method for the synthesis of amide derivatives of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[1][2]
Materials:
-
This compound
-
Carboxylic acid of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the desired carboxylic acid (1.2 equivalents) in anhydrous DCM, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Add DIPEA (2.0 equivalents) dropwise to the mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening
Derivatives of this compound are often evaluated for their anti-proliferative effects against various cancer cell lines. A common initial screening assay is the MTT assay, which measures cell viability.
General Workflow for Biological Screening
The following diagram illustrates a typical workflow for the biological screening of a small molecule library.
Caption: General workflow for in vitro biological screening.
Experimental Protocol: MTT Assay for Anti-proliferative Activity
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against a cancer cell line (e.g., MCF-7, a breast cancer cell line).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Culture the cancer cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and count them using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Prepare serial dilutions of the synthesized derivatives in complete medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation
The quantitative data obtained from the biological screening should be summarized in a clear and structured table to facilitate comparison between the different derivatives.
Table 1: Anti-proliferative Activity of this compound Derivatives against MCF-7 Cells
| Compound ID | R-Group | IC50 (µM) |
| Parent | H | > 100 |
| D-01 | Phenyl | 25.4 |
| D-02 | 4-Chlorophenyl | 12.8 |
| D-03 | 4-Methoxyphenyl | 35.1 |
| D-04 | 2-Naphthyl | 8.5 |
| D-05 | 3-Pyridyl | 18.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Potential Mechanism of Action: Kinase Inhibition
Many small molecule anti-cancer drugs function by inhibiting protein kinases that are crucial for cancer cell growth and survival. A plausible mechanism of action for active derivatives of this compound is the inhibition of a key signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Potential inhibition of the MAPK/ERK pathway by a derivative.
Further studies, such as in vitro kinase assays and western blotting, would be required to confirm the specific molecular target and elucidate the precise mechanism of action of any promising compounds.
References
The Pivotal Role of Substituted Aminobenzoates in Modern Drug Discovery: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted aminobenzoates, particularly derivatives of para-aminobenzoic acid (PABA), have emerged as a versatile and highly valuable scaffold in the field of drug discovery.[1][2][3] Their structural tractability allows for diverse chemical modifications at the amino and carboxyl groups, as well as on the aromatic ring, leading to a wide array of pharmacological activities.[1][3] This has positioned them as key building blocks in the development of novel therapeutic agents targeting a spectrum of diseases, including cancer, neurodegenerative disorders, and microbial infections.[1][2][3][4]
This document provides detailed application notes and experimental protocols relevant to the exploration of substituted aminobenzoates in a drug discovery context.
Therapeutic Applications and Bioactivity Data
Substituted aminobenzoates have demonstrated significant potential across multiple therapeutic areas. Their derivatives have been investigated as anticancer, anti-Alzheimer's, antibacterial, and anti-inflammatory agents. The following tables summarize key quantitative data for various substituted aminobenzoate derivatives.
Anticancer Activity
Substituted aminobenzoates, particularly 2-aminobenzothiazole derivatives, have shown promising anticancer activities by targeting various signaling pathways involved in cancer progression.[1][5][6]
Table 1: Anticancer Activity of Substituted Aminobenzoate Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminobenzothiazole | Compound 13 | HCT116 | 6.43 ± 0.72 | [1] |
| A549 | 9.62 ± 1.14 | [1] | ||
| A375 | 8.07 ± 1.36 | [1] | ||
| 2-Aminobenzothiazole | VEGFR-2 Inhibitor 19 | - | 0.5 | [1] |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one | Compound 45 | A549 | 0.44 | [6] |
| Benzamide derivatives of PABA | Not Specified | Not Specified | 5.85 and 4.53 | [3] |
| PABA Derivatives | Not Specified | MCF7 | 28.3 ± 5.1 | [3] |
| HCT-116 | 21.3 ± 4.1 | [3] | ||
| Carboxamide derivative of PABA | Not Specified | A549 | 3.0 | [3] |
| Benzo[d]thiazolyl)-methoxyphenyl-triazolyl methyl aniline | Not Specified | Various | 0.55 to 1.2 | [3] |
Antibacterial Activity
The structural motif of aminobenzoates is also central to the development of novel antibacterial agents, with some derivatives showing efficacy against multidrug-resistant strains.[4][7]
Table 2: Antibacterial Activity of Substituted Aminobenzoate Derivatives
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µM) | Reference |
| Isatin-aminobenzoic acid hybrid | Compound 2a | S. aureus | 0.09 mmol/L | [4] |
| B. subtilis | 0.09 mmol/L | [4] | ||
| PABA-derived Schiff Bases | Not Specified | MRSA | from 15.62 | [7] |
Anti-Alzheimer's Disease Activity
Derivatives of aminobenzoic acid have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[8][9]
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Substituted Aminobenzoate Derivatives
| Compound Class | Specific Derivative | Target | IC50 (µM) | Reference |
| m-Aminobenzoic acid derivatives | Compound 1b | Acetylcholinesterase | More potent than galanthamine and tacrine | [8] |
| PABA-derived compounds | Not Specified | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | IC50 determined and compared to donepezil | [3] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful evaluation of novel compounds. The following sections provide step-by-step methodologies for key assays in the study of substituted aminobenzoates.
Synthesis of Schiff Bases of p-Aminobenzoic Acid
Schiff base formation is a common and effective method for derivatizing aminobenzoates.[2][10][11][12]
Protocol 1: Synthesis of Schiff Bases of p-Aminobenzoic Acid
-
Dissolution: Dissolve p-aminobenzoic acid in methanol.
-
Addition of Aldehyde: To the solution from step 1, add one equivalent of the desired aromatic aldehyde.
-
Reflux: Reflux the reaction mixture for 3 hours.
-
Stirring: After reflux, stir the reaction mixture at room temperature for 12 hours.
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the isolated product with cold methanol.
-
Drying: Dry the final product in vacuo.
-
Characterization: Characterize the synthesized Schiff base using techniques such as FT-IR, 1H-NMR, and mass spectrometry.[10]
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[13][14][15][16]
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of the substituted aminobenzoate derivatives and incubate for 72 hours.[16]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[16]
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[13]
-
Incubation: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to screen for compounds that inhibit the activity of acetylcholinesterase, a key target in Alzheimer's disease therapy.[17][18][19]
Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in the phosphate buffer.
-
Prepare a solution of acetylcholinesterase (AChE) from electric eel at a concentration of 400 Units/L in the assay buffer.[19]
-
Dissolve the test compounds (substituted aminobenzoates) in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed tolerated levels for the enzyme).[19]
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 140 µL of the sodium phosphate buffer.[17]
-
Add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the AChE solution.[17]
-
Incubate the mixture for 15 minutes at 25°C.[17]
-
Add 10 µL of the DTNB solution.[17]
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC50 value of the compound.
-
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20][21][22]
Protocol 4: Broth Microdilution Method for MIC Determination
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the substituted aminobenzoate compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[22]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of substituted aminobenzoates in drug discovery.
PI3K/Akt/mTOR Signaling Pathway in Cancer
Several 2-aminobenzothiazole derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is critical for cell proliferation and survival.[5][23][24]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of substituted aminobenzoates.
ALK Signaling Pathway in Cancer
Anaplastic lymphoma kinase (ALK) is another important target in cancer therapy, and some quinazolinone-based aminobenzoate derivatives have been shown to inhibit this pathway.[6]
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. protocols.io [protocols.io]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. idexx.dk [idexx.dk]
- 21. idexx.com [idexx.com]
- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-amino-5-isopropoxybenzoate
Welcome to the technical support center for the synthesis of Ethyl 2-amino-5-isopropoxybenzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthesis and increase product yield.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the two primary synthetic routes.
Route A: Fischer Esterification of 2-amino-5-isopropoxybenzoic Acid
This pathway involves the acid-catalyzed reaction of 2-amino-5-isopropoxybenzoic acid with ethanol.
Issue 1: Low or No Product Formation
-
Question: My reaction shows very low conversion to the desired ethyl ester, with the starting material remaining largely unreacted according to TLC analysis. What are the possible causes and solutions?
-
Answer: Low conversion in Fischer esterification is a common issue, often related to the equilibrium nature of the reaction. Here are several factors to investigate:
-
Insufficient Catalyst: The acid catalyst (e.g., concentrated sulfuric acid) is crucial for protonating the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol. Ensure the catalyst is added in the correct amount. For aminobenzoic acids, the basic amino group can neutralize the acid catalyst, so stoichiometric amounts of acid may be necessary.[1]
-
Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants, hindering ester formation.[2][3] Ensure all glassware is thoroughly dried and use anhydrous ethanol.
-
Reaction Time and Temperature: The reaction may require prolonged heating under reflux to reach equilibrium. Ensure the reaction is heated at a gentle reflux for an adequate amount of time (typically 60-75 minutes or longer, monitored by TLC).[1][4]
-
Insufficient Ethanol: To drive the equilibrium towards the product, a large excess of the alcohol reactant is recommended.[2][5] Consider using ethanol as the solvent to maximize its concentration.
-
Issue 2: Difficulty in Product Isolation and Purification
-
Question: After the reaction, I am struggling to isolate a pure product. The work-up is yielding an impure oil or low recovery of the solid ester. What can I do?
-
Answer: The work-up procedure is critical for obtaining a pure product. Here are some troubleshooting steps:
-
Incomplete Neutralization: After the reaction, the mixture is acidic. It's essential to neutralize the acid catalyst by slowly adding a base, such as a 10% sodium carbonate solution, until the pH is approximately 8.[6] Incomplete neutralization will result in the product remaining as a water-soluble salt, leading to low recovery during extraction.
-
Precipitation Issues: While some esters precipitate upon pouring the reaction mixture into ice water, this is not always the case. If your product does not precipitate, you will need to perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[7]
-
Emulsion Formation: During extraction, emulsions can form, making phase separation difficult. To break emulsions, you can add brine (saturated NaCl solution) or allow the mixture to stand for a longer period.
-
Purification Technique: If the crude product is still impure after extraction and washing, column chromatography may be necessary for final purification.[8]
-
Route B: Reduction of Ethyl 5-isopropoxy-2-nitrobenzoate
This pathway involves the reduction of a nitro group to an amine.
Issue 1: Incomplete Reduction of the Nitro Group
-
Question: My reaction is showing the presence of both the starting nitro compound and the desired amino product. How can I drive the reaction to completion?
-
Answer: Incomplete reduction can be due to several factors related to the reducing agent and reaction conditions.
-
Catalyst Activity (for Catalytic Hydrogenation): If using a catalyst like Palladium on carbon (Pd/C), ensure it is fresh and active. The catalyst can be poisoned by impurities. Ensure the reaction is adequately stirred to maintain good contact between the catalyst, substrate, and hydrogen.
-
Hydrogen Pressure (for Catalytic Hydrogenation): The pressure of hydrogen gas can influence the reaction rate. Ensure the system is properly sealed and maintained at the recommended pressure.
-
Reducing Agent Stoichiometry (for chemical reduction): If using a chemical reducing agent like stannous chloride (SnCl2), ensure you are using a sufficient molar excess.[9]
-
Reaction Time and Temperature: Some reductions may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by TLC.
-
Issue 2: Formation of Side Products
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities, and how can I avoid them?
-
Answer: The reduction of nitroaromatics can sometimes lead to side products.
-
Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[10] If the reaction is not complete, these may be present. Ensuring complete reduction will minimize these.
-
Over-reduction: In some cases, other functional groups in the molecule can be reduced. However, the ester and isopropoxy groups are generally stable under typical nitro reduction conditions.
-
Condensation Products: Under certain conditions, intermediates can react with each other to form dimeric species like azo or azoxy compounds.[11] Choice of reducing agent and reaction conditions can minimize these. Catalytic hydrogenation is often cleaner in this regard.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing this compound?
A1: The choice of route depends on the availability of starting materials. If 2-amino-5-isopropoxybenzoic acid is readily available, the Fischer esterification (Route A) is a straightforward, one-step process. However, if the corresponding nitro compound, Ethyl 5-isopropoxy-2-nitrobenzoate, is more accessible, then the reduction (Route B) is a viable option. Catalytic hydrogenation is often preferred for its clean reaction profile and easier work-up compared to metal/acid reductions like SnCl2/HCl.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the esterification and the nitro reduction reactions. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product.
Q3: What are the key safety precautions I should take during these syntheses?
A3:
-
Fischer Esterification: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Ethanol is flammable.[1]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated area, away from ignition sources, and with appropriate pressure-rated equipment.
-
SnCl2/HCl Reduction: This reaction can be exothermic.[9] The reagents should be handled in a fume hood.
Quantitative Data Summary
The following tables summarize key reaction parameters that can be optimized to increase the yield of the synthesis.
Table 1: Fischer Esterification - Impact of Reactant Ratio on Yield
| Molar Ratio (Ethanol:Carboxylic Acid) | Typical Yield (%) | Reference |
| 1:1 | ~65% | [2] |
| 10:1 | ~97% | [2] |
| 100:1 | ~99% | [2] |
Table 2: Common Conditions for Nitro Group Reduction
| Reducing Agent / Catalyst | Solvent | Temperature | Typical Yield (%) | Notes |
| H₂ / Pd/C | Ethanol or Ethyl Acetate | Room Temperature | >95% | Generally clean, but catalyst can be expensive. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Room Temperature to Reflux | Variable | Can be used for selective reductions.[12] |
| Sn / HCl | Ethanol | Reflux | Variable | Classic method, but work-up can be challenging. |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-amino-5-isopropoxybenzoic Acid
-
To a round-bottom flask, add 2-amino-5-isopropoxybenzoic acid (1.0 eq).
-
Add a large excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.
-
Slowly and carefully add concentrated sulfuric acid (1.0-1.5 eq) with stirring. A precipitate of the amine salt may form.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and water.
-
Slowly neutralize the mixture by adding 10% aqueous sodium carbonate solution until the pH is ~8. The product may precipitate at this stage.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Catalytic Hydrogenation of Ethyl 5-isopropoxy-2-nitrobenzoate
-
In a hydrogenation flask, dissolve Ethyl 5-isopropoxy-2-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Seal the flask and purge the system with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm or as recommended for your equipment).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Workflow for Fischer Esterification.
Caption: Troubleshooting Logic for Nitro Reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]
- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. 2-Ethylhexyl 4-aminobenzoate | 26218-04-2 | Benchchem [benchchem.com]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. sarthaks.com [sarthaks.com]
- 11. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 12. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Technical Support Center: Purification of Crude Ethyl 2-amino-5-isopropoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Ethyl 2-amino-5-isopropoxybenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:
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Unreacted starting materials: Such as 2-amino-5-hydroxybenzoic acid, ethyl iodide/bromide, or isopropyl iodide/bromide.
-
Over-alkylated byproducts: Formation of N-ethyl or N-isopropyl derivatives of the product.
-
Positional isomers: Small amounts of other isomers may form depending on the synthetic route.
-
Hydrolysis products: The ester functional group can be susceptible to hydrolysis back to the carboxylic acid, particularly if exposed to acidic or basic conditions during workup and storage.
-
Oxidation products: Aromatic amines can be sensitive to oxidation, leading to colored impurities.
Q2: My crude product is a dark oil or discolored solid. What is the likely cause and how can I address it?
A2: Discoloration, often appearing as a dark oil or a yellow to brown solid, is typically due to the presence of oxidized impurities. Aromatic amines are susceptible to air oxidation, which can be accelerated by light and trace metals.
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.
-
Inert Atmosphere: Handle the crude product under an inert atmosphere (e.g., nitrogen or argon) as much as possible to minimize further oxidation.
-
Column Chromatography: Silica gel chromatography is effective at separating the desired product from colored, more polar impurities.
Q3: I am having difficulty recrystallizing my crude product. It either oils out or the yield is very low. What should I do?
A3: Recrystallization is a powerful technique for purifying solid compounds, but finding the right solvent or solvent system is crucial. "Oiling out" occurs when the compound comes out of solution as a liquid rather than forming crystals, often because the solution is supersaturated or the cooling is too rapid. Low yield can result from the product having significant solubility in the cold solvent or using an excessive amount of solvent.
Troubleshooting Solvent Selection:
-
Ideal Solvent Properties: The ideal solvent should dissolve the compound poorly at low temperatures but have high solubility at elevated temperatures.
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single solvents to try for aromatic esters include ethanol, isopropanol, ethyl acetate, and toluene.
-
Mixed Solvent Systems: If a suitable single solvent cannot be found, a mixed solvent system is a good alternative. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common and effective mixed solvent system for compounds of this type is Ethyl Acetate/Hexane or Ethanol/Water .
Q4: My purified product shows streaking on the TLC plate when using a standard silica gel and ethyl acetate/hexane mobile phase. How can I get clean spots?
A4: Streaking of amines on silica gel TLC plates is a common issue caused by the interaction of the basic amine group with the acidic silica gel. This can be overcome by neutralizing the acidic sites on the silica.
Troubleshooting TLC Analysis:
-
Add a Basic Modifier: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (Et3N) or ammonia solution to the mobile phase. This will neutralize the acidic sites on the silica gel and result in sharper, more well-defined spots.
Q5: What is the best method for large-scale purification of this compound?
A5: For larger quantities (multi-gram to kilogram scale), recrystallization is often the most practical and cost-effective method if a suitable solvent system can be identified. If the crude product is heavily contaminated with impurities that have similar solubility profiles, flash column chromatography is the preferred method.
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Throughput |
| Recrystallization (Ethanol/Water) | ~85% | >98% | 70-85% | High |
| Flash Column Chromatography (EtOAc/Hexane with 0.5% Et3N) | ~85% | >99.5% | 60-75% | Low to Medium |
Note: The data presented in this table are representative values based on the purification of analogous aromatic amines and esters and should be considered as a general guide.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate with stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add warm water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
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Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of 5% ethyl acetate in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully load the dried sample onto the top of the packed column.
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Elution: Begin elution with a non-polar mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexane). It is highly recommended to add 0.5% triethylamine to the mobile phase throughout the chromatography to prevent streaking.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Mandatory Visualizations
Caption: Recrystallization workflow for this compound.
Technical Support Center: Synthesis of Polysubstituted Aminobenzoates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polysubstituted aminobenzoates. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of ortho, meta, and para isomers during electrophilic aromatic substitution on my aminobenzoate derivative?
A1: This is a common issue arising from the competing directing effects of the amino and benzoate functional groups. The amino group is a strong activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the ester or carboxylic acid group is a deactivating group that directs to the meta position. The final regioselectivity depends on the reaction conditions and the nature of the substituents already present on the ring.
Q2: How can I improve the regioselectivity of my reaction to favor a specific isomer?
A2: To enhance regioselectivity, consider the following strategies:
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Protecting Groups: Temporarily converting the amino group to an amide (e.g., an acetamide) can modulate its directing effect and introduce steric hindrance, often favoring the para product.
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Reaction Sequence: Carefully plan the order of substituent introduction. It is often strategic to introduce groups that have compatible directing effects in a stepwise manner.
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Directed Ortho-Metalation (DoM): This technique allows for the specific functionalization at the position ortho to a directing group, such as a protected amine or an amide.
Q3: My Friedel-Crafts acylation reaction is not working on my aminobenzoate substrate. What could be the problem?
A3: Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic ring. The presence of a deactivating group, such as the carboxylate/ester of the aminobenzoate, can render the ring too electron-poor to undergo acylation. Additionally, the Lewis acid catalyst (e.g., AlCl₃) can complex with the amino group, further deactivating the ring. Protecting the amino group is often a necessary first step.
Q4: I am observing low yields in my Sandmeyer reaction to replace the amino group. How can I optimize this?
A4: Low yields in Sandmeyer reactions can result from incomplete diazotization, premature decomposition of the diazonium salt, or side reactions. To optimize the reaction, ensure the following:
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Low Temperatures: Maintain a temperature of 0-5 °C during the formation of the diazonium salt to prevent its decomposition.
-
Proper Stoichiometry: Use the correct stoichiometry of sodium nitrite and acid.
-
Catalyst Purity: Ensure the copper(I) salt catalyst is pure and active.
Troubleshooting Guides
Problem 1: Poor Yield and/or Purity of the Desired Regioisomer in Nitration of an Aminobenzoate
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple nitro isomers | Competing directing effects of the amino and ester groups. | 1. Protect the amino group: Convert the amine to an amide (e.g., using acetic anhydride) before nitration. The bulkier amide group will favor para-nitration. 2. Hydrolyze the protecting group: After nitration, the amide can be hydrolyzed back to the amine under acidic or basic conditions. |
| Low overall yield | Ring deactivation by the ester group and protonated amino group under acidic nitrating conditions. | 1. Use milder nitrating agents: Consider using acetyl nitrate or other less harsh nitrating conditions. 2. Optimize reaction time and temperature: Monitor the reaction progress carefully to avoid over-nitration or decomposition. |
| Difficulty in separating isomers | Similar physical properties of the resulting isomers. | 1. Employ advanced chromatographic techniques: Consider high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). 2. Recrystallization: Carefully select solvents to achieve selective crystallization of the desired isomer. |
Problem 2: Failure of Grignard or Organolithium Addition to a Polysubstituted Aminobenzoate
| Symptom | Possible Cause | Suggested Solution |
| No reaction or recovery of starting material | The acidic proton of the amino group quenches the organometallic reagent. | 1. Protect the amino group: Use a protecting group stable to organometallic reagents, such as a silyl group (e.g., TBDMS) or a Boc group. 2. Deprotonate the amine: Use two equivalents of the organometallic reagent; the first will deprotonate the amine, and the second will act as the nucleophile. |
| Complex mixture of products | Side reactions, such as ortho-metalation, if a directing group is present. | 1. Control the temperature: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions. 2. Choose the right organometallic reagent: The reactivity of the organometallic reagent can influence the reaction outcome. |
Experimental Protocols
Example Protocol: Regioselective Bromination of Ethyl 4-aminobenzoate via Amide Protection
This protocol demonstrates the use of an amide protecting group to direct bromination to the position ortho to the ester group (meta to the original amino group).
Step 1: Protection of the Amino Group
-
Dissolve ethyl 4-aminobenzoate (1 eq.) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq.) dropwise while stirring.
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Heat the mixture at 80°C for 2 hours.
-
Pour the cooled reaction mixture into ice water to precipitate the product.
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Filter, wash with cold water, and dry to obtain ethyl 4-acetamidobenzoate.
Step 2: Bromination
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Suspend ethyl 4-acetamidobenzoate (1 eq.) in a mixture of acetic acid and water.
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Add a solution of bromine (1.05 eq.) in acetic acid dropwise at room temperature.
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Stir for 4 hours until the reaction is complete (monitored by TLC).
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Quench the excess bromine with a sodium bisulfite solution.
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Filter the precipitate, wash with water, and dry to yield ethyl 4-acetamido-3-bromobenzoate.
Step 3: Deprotection of the Amino Group
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Reflux the product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid for 6 hours.
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Cool the solution and neutralize with a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 4-amino-3-bromobenzoate.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 | Ethyl 4-acetamidobenzoate | Ethyl 4-aminobenzoate | Acetic anhydride, Acetic acid | 95-98 | >99 |
| 2 | Ethyl 4-acetamido-3-bromobenzoate | Ethyl 4-acetamidobenzoate | Bromine, Acetic acid | 85-90 | >98 |
| 3 | Ethyl 4-amino-3-bromobenzoate | Ethyl 4-acetamido-3-bromobenzoate | HCl, Ethanol | 90-95 | >99 |
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: General experimental workflow for regioselective synthesis.
Technical Support Center: Optimizing Aminobenzoate Esterification
Welcome to the technical support center for the optimization of aminobenzoate esterification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing aminobenzoate esters, such as benzocaine, via Fischer esterification.
Troubleshooting Guide
This section addresses specific issues that may arise during the esterification of aminobenzoates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Equilibrium not shifted towards products: Fischer esterification is a reversible reaction.[1][2][3] 2. Insufficient catalyst: The amino group of the aminobenzoic acid can neutralize the acid catalyst, rendering it ineffective.[1] 3. Presence of water: Water is a product of the reaction; its presence can shift the equilibrium back towards the reactants.[2][4][5] 4. Reaction time is too short: Equilibrium may not have been reached.[6] | 1. Use a large excess of the alcohol (e.g., ethanol) to drive the reaction forward according to Le Chatelier's Principle.[1][4] 2. Ensure a stoichiometric amount of acid catalyst (like concentrated H₂SO₄) is used to protonate the carbonyl group and account for the basicity of the amino group.[1] 3. Use absolute (anhydrous) alcohol and dry glassware. Consider using a Dean-Stark apparatus to remove water as it forms.[5] 4. Increase the reflux time to ensure the reaction reaches completion.[1][6] |
| Reaction Fails to Go to Completion (as indicated by TLC) | 1. Inadequate heating: The reaction may not have reached the required temperature for a sufficient duration. 2. Poor mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. | 1. Ensure the reaction mixture is refluxing gently and consistently for the recommended time (typically 60-125 minutes).[1][7] 2. Use a magnetic stir bar and stir plate to ensure the mixture is homogeneous throughout the reaction. |
| Precipitate Forms Upon Addition of Acid Catalyst | This is expected. The addition of a strong acid like H₂SO₄ protonates the amino group of the p-aminobenzoic acid, forming the hydrogen sulfate salt, which is often insoluble in the alcohol at room temperature. | This precipitate should dissolve as the reaction mixture is heated to reflux.[1][8] |
| Difficulty Isolating the Product | 1. Incomplete neutralization: If the reaction mixture is not sufficiently neutralized, the ester will remain in its protonated, water-soluble form.[8] 2. Product dissolved in excess alcohol: The ester may be soluble in the alcohol-water mixture if a large excess of alcohol was used.[9] | 1. Carefully add a base (e.g., 10% sodium carbonate solution) dropwise until the pH is basic (approximately 8-9) to ensure the free base form of the ester precipitates.[1][4] Be cautious of vigorous gas evolution (CO₂).[4][10] 2. Pour the reaction mixture into a larger volume of ice water to precipitate the less soluble ester.[1][4] |
| Product is an Oil or Gummy Solid | Impurities are present, or the product has not fully crystallized. | Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure, crystalline benzocaine.[4][6] |
Frequently Asked Questions (FAQs)
???+ question "Why is a strong acid catalyst necessary for Fischer esterification?"
???+ question "Why is an excess of alcohol used in the synthesis of benzocaine?"
???+ question "What is the purpose of adding sodium carbonate solution during the workup?"
???+ question "Can other alcohols be used for this esterification?"
???+ question "How can the progress of the reaction be monitored?"
Experimental Protocols
Protocol 1: Synthesis of Benzocaine via Fischer Esterification
This protocol is adapted from established laboratory procedures for the synthesis of ethyl p-aminobenzoate (benzocaine).[1][4][10]
Materials:
-
p-Aminobenzoic acid (PABA)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
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Ice water
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Round-bottom flask (100 mL)
-
Reflux condenser
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Magnetic stir bar and stir plate
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Heating mantle
-
Beakers
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask containing a magnetic stir bar, combine 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid dissolves.[1]
-
Acid Addition: Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the mixture dropwise with continuous stirring. A precipitate of the p-aminobenzoic acid hydrogen sulfate salt is expected to form.[1][8]
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Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60-75 minutes. The precipitate should dissolve as the reaction proceeds.[1]
-
Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing approximately 30 mL of ice water.[1]
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Neutralization: While stirring, slowly add 10% sodium carbonate solution to the beaker. Gas evolution (CO₂) will be observed. Continue adding the solution dropwise until the gas evolution ceases and the pH of the solution is approximately 8.[1][8] The white precipitate of benzocaine will form.
-
Isolation: Collect the crude benzocaine precipitate by vacuum filtration using a Büchner funnel. Wash the solid with three portions of cold water (10 mL each) to remove any remaining salts.[1][4]
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Drying and Purification: Allow the product to air-dry on the filter paper. For further purification, the crude product can be recrystallized from an ethanol-water mixture.[6]
Quantitative Data from Literature
The following table summarizes various reported reaction conditions for the synthesis of benzocaine.
| Parameter | Reference 1[1] | Reference 2[4] | Reference 3[10] | Reference 4[6] |
| p-Aminobenzoic Acid | 1.2 g | 1.0 g | 2.50 g | 4 g |
| Ethanol | 12.0 mL | 10 mL | 20 mL | 27 mL |
| Conc. H₂SO₄ | 1.0 mL | 1 mL | 2.0 mL | 5 mL |
| Reflux Time | 60-75 min | 45 min | 1 hour | 2 hours |
| Neutralizing Agent | 10% Na₂CO₃ | 10% Na₂CO₃ | 10% Na₂CO₃ | Solid Na₂CO₃ |
| Final pH | ~8 | 9 | ~8 | Neutral to litmus |
Visualizations
Experimental Workflow for Aminobenzoate Esterification
Caption: A typical workflow for the Fischer esterification of p-aminobenzoic acid.
Troubleshooting Decision Tree for Low Product Yield
Caption: A decision tree for troubleshooting low yield in aminobenzoate esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. byjus.com [byjus.com]
- 4. Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Practical Experiment 3: Benzocain | PPTX [slideshare.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. studylib.net [studylib.net]
Technical Support Center: Fischer Esterification of Aminobenzoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer esterification of aminobenzoic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a large excess of alcohol in the Fischer esterification of aminobenzoic acids?
A1: The Fischer esterification is a reversible reaction. According to Le Chatelier's principle, using a large excess of one of the reactants, typically the alcohol, shifts the equilibrium towards the formation of the ester product, thereby increasing the overall yield.[1][2][3] The alcohol often serves as the solvent for the reaction as well.
Q2: Why is a strong acid catalyst, such as sulfuric acid (H₂SO₄), required?
A2: A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid.[1][3][4] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol. The catalyst is regenerated at the end of the reaction.[1]
Q3: Does the amino group of the aminobenzoic acid interfere with the acid catalyst?
A3: Yes, the basic amino group can be protonated by the acid catalyst, forming an ammonium salt. This consumption of the acid means that a stoichiometric amount of the acid catalyst is often required, rather than a purely catalytic amount, to ensure there is sufficient acid to protonate the carboxylic acid's carbonyl group.[1]
Q4: What is the role of the sodium carbonate wash during the workup?
A4: The sodium carbonate (Na₂CO₃) solution is used to neutralize the strong acid catalyst (e.g., sulfuric acid) and any unreacted aminobenzoic acid.[1] This neutralization causes the desired ester product, which is typically insoluble in water, to precipitate out of the solution, allowing for its isolation by filtration.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Product Yield | 1. Incomplete reaction: The reaction may not have reached equilibrium. | 1. Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| 2. Presence of water: Water is a byproduct, and its presence can shift the equilibrium back to the reactants. | 2. Use anhydrous alcohol and glassware. Consider using a Dean-Stark apparatus to remove water as it forms. | |
| 3. Insufficient acid catalyst: The basic amino group may have neutralized too much of the catalyst. | 3. Ensure a sufficient amount of acid catalyst is used, considering the basicity of the aminobenzoic acid.[1] | |
| 4. Loss of product during workup: The product may be partially soluble in the aqueous wash. | 4. Minimize the volume of water used for washing the precipitate. Ensure the wash water is cold. | |
| Product is an oil or has a low melting point | 1. Presence of unreacted starting material: Unreacted aminobenzoic acid can depress the melting point. | 1. Ensure the reaction has gone to completion. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). |
| 2. Formation of byproducts: Side reactions can lead to impurities that lower the melting point. | 2. See the "Potential Byproducts" section below for identification and mitigation strategies. | |
| Unexpected peaks in NMR or IR spectra | 1. N-Acylation byproduct: The amino group may have reacted with the carboxylic acid or the ester product. | 1. This can lead to amide bond formation. Look for characteristic amide peaks in the IR spectrum (around 1650 cm⁻¹) and additional aromatic/aliphatic signals in the NMR. To minimize this, ensure a sufficient excess of the alcohol is used and avoid excessively high temperatures. |
| 2. Ether byproduct: The alcohol may have undergone self-condensation to form a dialkyl ether. | 2. This is more likely at very high temperatures and with a high concentration of the acid catalyst. Look for characteristic C-O stretching of an ether in the IR spectrum. Control the reaction temperature carefully. | |
| 3. Unreacted p-aminobenzoic acid: Signals corresponding to the starting material are present. | 3. Characterized by a broad O-H stretch in the IR spectrum and the carboxylic acid proton in the ¹H NMR. Indicates an incomplete reaction. |
Potential Byproducts
The primary byproduct of the Fischer esterification is water. However, other side reactions can occur, leading to impurities in the final product.
| Byproduct | Formation Mechanism | Impact on Product | Mitigation Strategy |
| N-Acylated Adduct (Amide) | The amino group of one molecule of aminobenzoic acid or the ester product can act as a nucleophile and attack the activated carbonyl of another aminobenzoic acid molecule, forming an amide linkage. | Can lead to the formation of dimers or oligomers, resulting in a higher molecular weight impurity and reducing the yield of the desired ester. | Use a large excess of the alcohol to favor the esterification reaction over N-acylation. Avoid excessively high reaction temperatures. |
| Dialkyl Ether | Under strong acidic conditions and at elevated temperatures, the alcohol can undergo dehydration to form a symmetric ether (e.g., diethyl ether from ethanol). | Acts as an impurity that can be difficult to remove due to its volatility. | Maintain careful control over the reaction temperature and avoid using an excessive concentration of the acid catalyst. |
| Unreacted Aminobenzoic Acid | Incomplete reaction due to insufficient reaction time, low temperature, or the presence of water. | Depresses the melting point of the final product and represents a loss in yield. | Increase reaction time, ensure the reaction is at a gentle reflux, and use anhydrous reagents. |
Quantitative Data on Byproduct Formation
Quantitative data on the exact yields of byproducts in the Fischer esterification of aminobenzoic acids is not extensively reported in the literature. The formation of these byproducts is highly dependent on the specific reaction conditions. However, qualitative observations suggest that with proper control of reaction parameters (i.e., use of excess alcohol, appropriate temperature, and reaction time), the formation of these byproducts can be minimized to negligible amounts.
Experimental Protocols
Key Experiment: Synthesis of Ethyl p-Aminobenzoate (Benzocaine)
This protocol is a standard procedure for the Fischer esterification of p-aminobenzoic acid.
Materials:
-
p-Aminobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 1.2 g of p-aminobenzoic acid and 12 mL of absolute ethanol. Add a magnetic stir bar and stir the mixture until the solid dissolves.[1]
-
Acid Addition: Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution while stirring. A precipitate of the aminobenzoic acid hydrogen sulfate salt is expected to form.[1]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60-75 minutes. The precipitate should dissolve as the reaction progresses.[1]
-
Workup - Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing approximately 30 mL of ice-cold water.[1]
-
While stirring, slowly add a 10% sodium carbonate solution dropwise to the beaker. Carbon dioxide gas will evolve. Continue adding the sodium carbonate solution until the gas evolution ceases and the pH of the solution is approximately 8.[1]
-
Isolation of Product: The ethyl p-aminobenzoate will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with three portions of cold water.[1]
-
Drying and Purification: Allow the product to air dry on the filter paper. The crude product can be further purified by recrystallization from an ethanol/water mixture. The melting point of pure ethyl p-aminobenzoate is 88-90 °C.
Visualizations
Fischer Esterification of p-Aminobenzoic Acid: Reaction Pathway
Caption: Reaction pathway for the Fischer esterification of p-aminobenzoic acid.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in Fischer esterification.
References
Preventing overalkylation in N-substituted aminobenzoates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-alkylation of aminobenzoates. The information provided aims to help overcome common challenges, with a particular focus on preventing overalkylation.
Troubleshooting Guide: Preventing Overalkylation
Overalkylation is a common side reaction in the N-alkylation of aminobenzoates, leading to the formation of tertiary amines or even quaternary ammonium salts instead of the desired secondary amine. This guide provides a systematic approach to troubleshoot and minimize this issue.
Problem: Significant formation of dialkylated product is observed.
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | The molar ratio of the aminobenzoate to the alkylating agent is critical. An excess of the alkylating agent can drive the reaction towards dialkylation.[1] Carefully control the stoichiometry, aiming for a 1:1 or a slight excess of the aminobenzoate. |
| High Reactivity of Alkylating Agent | Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) can lead to rapid, uncontrolled alkylation.[2] Consider using a less reactive alkylating agent, such as an alkyl chloride or tosylate, to better control the reaction rate.[2] |
| Inappropriate Base | Strong bases can deprotonate the newly formed secondary amine, increasing its nucleophilicity and promoting a second alkylation.[1] Use a milder inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).[1][3] |
| Unsuitable Solvent | The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO can accelerate S(_N)2 reactions, potentially leading to overalkylation.[4][5][6] Experiment with less polar solvents or solvents that can be used at lower temperatures to slow down the reaction. |
| High Reaction Temperature | Elevated temperatures increase the reaction rate, which can favor overalkylation. Conduct the reaction at the lowest temperature that allows for a reasonable conversion to the desired product. |
DOT Script for Troubleshooting Overalkylation
References
Technical Support Center: Column Chromatography Purification of Ethyl Aminobenzoate Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of ethyl aminobenzoate and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the column chromatography of ethyl aminobenzoate compounds in a question-and-answer format.
Question 1: My ethyl aminobenzoate compound is not separating from impurities on the column, even though the TLC shows good separation. What could be the problem?
Answer:
This is a common issue that can arise from several factors:
-
Improper Solvent System Selection: The solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate may not translate perfectly to column chromatography. The ideal Rf value for a compound to be purified via column chromatography is typically between 0.2 and 0.5.[1] If your compound's Rf is too high, it will elute too quickly with the solvent front, leading to poor separation. If it is too low, the elution will be slow and result in broad peaks.
-
Column Overloading: Loading too much crude sample onto the column can lead to broad bands and poor separation. A general rule of thumb is to use a ratio of 1:30 to 1:100 of your compound to silica gel by weight.[1]
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and co-elution of compounds.[2] Ensure the silica gel is packed uniformly without any air bubbles.
-
Compound Degradation on Silica: Ethyl aminobenzoate and its derivatives, being amines, can sometimes interact strongly with the acidic silica gel, leading to tailing or even degradation.[3] This can result in what appears to be poor separation.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Aim for an Rf value between 0.2-0.5 for your target compound on TLC.
-
If the Rf is too high, decrease the polarity of your mobile phase (e.g., increase the hexane to ethyl acetate ratio).
-
If the Rf is too low, increase the polarity (e.g., increase the ethyl acetate or add a small amount of methanol).
-
-
Check Sample Load: Ensure you are not overloading the column. For a difficult separation, use a higher silica-to-sample ratio.
-
Improve Packing Technique: Use a slurry packing method to ensure a homogenous and well-settled stationary phase.
-
Deactivate Silica Gel: If you suspect compound degradation, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[4]
Question 2: My ethyl aminobenzoate compound is eluting very slowly or not at all from the column.
Answer:
Slow or no elution is typically caused by the compound having too strong an interaction with the stationary phase.
-
Solvent Polarity is Too Low: The mobile phase may not be polar enough to displace the compound from the silica gel.
-
Strong Adsorption to Silica: The basic amine group of ethyl aminobenzoate can interact strongly with the acidic silanol groups on the silica surface, causing strong retention.[5]
-
Compound Precipitation: If the compound is not very soluble in the mobile phase, it may precipitate at the top of the column.[3]
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate system, slowly increase the proportion of ethyl acetate. If that is insufficient, a small amount of methanol can be added to the mobile phase.[5]
-
Use a Basic Modifier: Adding a small amount of triethylamine or ammonia to the mobile phase can help to compete with the amine on your compound for the active sites on the silica gel, reducing tailing and improving elution speed.[5]
-
Check Solubility: Ensure your crude sample is fully dissolved before loading. If solubility in the mobile phase is an issue, you can dissolve the sample in a minimal amount of a stronger solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel.[6] After evaporating the solvent, this "dry-loaded" silica can be added to the top of the column.[6]
Question 3: The fractions containing my purified ethyl aminobenzoate are still showing impurities when checked by TLC.
Answer:
This indicates that a complete separation was not achieved.
-
Inappropriate Fraction Size: Collecting fractions that are too large can lead to the mixing of closely eluting compounds.
-
Co-eluting Impurities: An impurity may have a very similar polarity to your target compound, making separation by normal-phase chromatography difficult.
-
Tailing of the Product Peak: If your product peak is tailing significantly, it can overlap with the peaks of impurities that elute later.
Troubleshooting Steps:
-
Collect Smaller Fractions: Reduce the volume of each collected fraction, especially when you expect your compound to start eluting.
-
Re-run the Column with a Shallower Gradient: If using a gradient elution, a slower, more gradual increase in solvent polarity can improve the resolution between closely eluting compounds.[4]
-
Try a Different Solvent System: Sometimes, changing the solvents in the mobile phase (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity of the separation and resolve co-eluting spots.[3]
-
Consider an Alternative Stationary Phase: If normal-phase silica gel does not provide adequate separation, consider using a different stationary phase like alumina or reverse-phase silica.[3]
Quantitative Data Summary
The following table summarizes typical mobile phase compositions and corresponding Rf values for ethyl aminobenzoate derivatives found in the literature. These values should be used as a starting point for developing your own separation method.
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value | Reference |
| Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate | Silica Gel | 99:1 Dichloromethane:Methanol | 0.31 | [7] |
| Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate | Silica Gel | 94:6 Dichloromethane:Methanol | 0.67 | [7] |
| A clear liquid derivative | Silica Gel | 100:1 Petroleum Ether:Ethyl Acetate | 0.5 | [8] |
| A yellow-green liquid derivative | Silica Gel | 50:1 Petroleum Ether:Ethyl Acetate | 0.5 | [8] |
Experimental Protocol: Column Chromatography of an Ethyl Aminobenzoate Derivative
This protocol provides a general methodology for the purification of an ethyl aminobenzoate derivative using flash column chromatography.
1. Materials:
-
Crude ethyl aminobenzoate derivative
-
Silica gel (flash chromatography grade, e.g., 230-400 mesh)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol - all HPLC grade)
-
Glass chromatography column with a stopcock
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
2. Procedure:
-
Selection of Solvent System:
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution onto a TLC plate and develop it in various solvent systems of differing polarities (e.g., start with 9:1 Hexane:Ethyl Acetate and test more polar ratios like 4:1, 1:1).
-
The ideal solvent system is one that moves the desired compound to an Rf value of approximately 0.2-0.5 and shows good separation from all impurities.[1]
-
-
Column Packing (Slurry Method):
-
Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry. The amount of silica should be 30-100 times the weight of the crude product.[1]
-
Pour the slurry into the column. Gently tap the column to help the silica pack evenly and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, but do not let the silica run dry. The top of the silica bed should be flat. Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase.[6] Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica.
-
Dry Loading: If the compound is not soluble in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6] Carefully add this powder to the top of the column.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
If using a gradient, start with the least polar solvent system and gradually increase the polarity as the elution progresses.[4]
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified ethyl aminobenzoate compound.
-
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of ethyl aminobenzoate compounds.
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. orgsyn.org [orgsyn.org]
- 8. rsc.org [rsc.org]
Managing temperature control in aminobenzoate synthesis
Technical Support Center: Aminobenzoate Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding temperature control during the synthesis of aminobenzoates, a critical parameter for ensuring high yield, purity, and the desired product characteristics.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in aminobenzoate synthesis?
A1: Temperature is a crucial factor that influences reaction kinetics, equilibrium, and product stability. Improper temperature control can lead to several issues, including:
-
Reduced Yield: Many synthesis reactions, like Fischer esterification, are reversible. Temperature affects the reaction equilibrium; suboptimal temperatures can prevent the reaction from proceeding to completion.[1][2]
-
Formation of By-products: Higher temperatures can promote undesirable side reactions, leading to a complex mixture of products and reducing the purity of the target aminobenzoate.[3]
-
Product Degradation: Aminobenzoic acids and their ester derivatives can be sensitive to high temperatures, potentially leading to decarboxylation or other decomposition pathways.[4]
-
Polymorphism Issues: The final crystalline form of the product can be temperature-dependent. This is particularly important in the pharmaceutical industry, where different polymorphs can have different physical properties and bioavailability.[5][6]
Q2: What is the typical temperature range for Fischer esterification of aminobenzoic acids?
A2: Fischer esterification is typically conducted by heating the reaction mixture to a gentle reflux. The exact temperature depends on the alcohol used as both a reactant and solvent. Generally, reaction temperatures range from 60°C to 110°C.[2] For the synthesis of benzocaine (ethyl p-aminobenzoate) using ethanol, the mixture is heated at reflux for approximately 60-75 minutes.[1]
Q3: How can I monitor the progress of the reaction to avoid excessive heating?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the progress of the reaction. By taking small samples from the refluxing mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product. Once the reaction is complete, heating can be stopped, preventing potential degradation or side reactions from prolonged exposure to high temperatures.[7]
Q4: Does the initial addition of acid catalyst affect the temperature?
A4: Yes, the addition of a strong acid catalyst, such as concentrated sulfuric acid, to an alcohol like ethanol is an exothermic process that generates a significant amount of heat. The acid should always be added slowly and with continuous stirring to dissipate the heat and prevent localized boiling or splashing. A precipitate may form upon addition of the acid.[1]
Troubleshooting Guide
Q: My reaction yield is significantly lower than expected. What are the temperature-related causes?
A: Low yield in aminobenzoate synthesis, particularly via Fischer esterification, can be attributed to several temperature-related factors.
-
Problem 1: Incomplete Reaction Due to Insufficient Heating. The reaction may not have reached equilibrium or may be proceeding too slowly if the temperature is too low or the heating time is too short.
-
Problem 2: Equilibrium Not Favoring Product Formation. Fischer esterification is a reversible reaction. The water produced can hydrolyze the ester product, shifting the equilibrium back towards the reactants.
-
Solution: While temperature management is key, this issue is often solved by chemical means that are enhanced by correct heating. Use a large excess of the alcohol reactant to shift the equilibrium towards the product, a principle of Le Chatelier.[1][7] Alternatively, remove water as it forms using a Dean-Stark apparatus, which requires maintaining a steady reflux temperature.[2][9]
-
-
Problem 3: Loss of Volatile Product. Some aminobenzoate esters, like ethyl 4-aminobenzoate, have a relatively high vapor pressure. If the reaction temperature is too high or the condenser is inefficient, the product can be lost from the reaction mixture and may deposit as a solid in the cooler parts of the apparatus.[10][11]
-
Solution: Maintain a gentle reflux. Ensure a continuous and adequate flow of cold water through the condenser. If product deposition in the condenser is observed, consider lowering the temperature of the heating source.
-
Q: I'm observing unexpected by-products in my final product. How can temperature be the cause?
A: The formation of by-products is often a direct result of excessive heating.
-
Problem: Temperature-Induced Side Reactions. At higher temperatures, alternative reaction pathways can become significant. For instance, in the Hofmann reaction for producing p-aminobenzoic acid, the initial N-halogenamide formation must be kept at low temperatures (0-15°C) to avoid by-products.[3]
-
Solution: Adhere strictly to the temperature specified for each step of the synthesis. For exothermic steps, use an ice bath to dissipate heat and maintain the required temperature range. For reflux steps, use a heating mantle with a controller to avoid overheating.
-
Q: The product precipitates out of solution during workup, but it seems impure. How does temperature during neutralization and crystallization play a role?
A: Temperature control during the workup and purification stages is just as important as during the reaction itself.
-
Problem 1: Impurities Trapped During Rapid Precipitation. After reflux, the reaction mixture should be allowed to cool to room temperature before neutralization.[1][7] The neutralization process itself, typically done by adding a base like sodium carbonate, can be exothermic and cause rapid precipitation, trapping impurities.
-
Solution: Allow the reaction mixture to cool completely to room temperature before proceeding. Add the neutralizing solution slowly and with vigorous stirring to control the temperature and ensure a more controlled precipitation, which typically results in a purer product.[7]
-
-
Problem 2: Incorrect Polymorph Formation. The temperature at which crystallization occurs can determine the resulting crystal form (polymorph) of the aminobenzoate.
Quantitative Data Summary
The table below summarizes key temperature and time parameters for the synthesis of ethyl p-aminobenzoate (Benzocaine) via Fischer Esterification.
| Parameter | Value | Notes | Source |
| Reaction Type | Fischer Esterification | Acid-catalyzed reaction between p-aminobenzoic acid and ethanol. | [1] |
| Reaction Temperature | Gentle Reflux (approx. 78-80°C for ethanol) | Heat for 60-75 minutes. The solid should dissolve as it reacts. | [1] |
| Cooling Post-Reaction | Cool to Room Temperature | Essential step before neutralization and workup. | [1][7] |
| Neutralization | Add 10% Na₂CO₃ solution slowly | This is an exothermic process with gas evolution. | [1][7] |
| Final Product M.P. | 88-90 °C | The melting point of pure ethyl p-aminobenzoate. |
Experimental Protocols
Protocol: Synthesis of Ethyl p-Aminobenzoate (Benzocaine) via Fischer Esterification
This protocol details the synthesis of benzocaine, with a focus on critical temperature control points.
Materials:
-
p-Aminobenzoic acid (PABA)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ice water
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture with a magnetic stir bar until the solid is fully dissolved.
-
Catalyst Addition (Temperature Critical): While stirring, slowly add 1.0 mL of concentrated H₂SO₄. This addition is exothermic. Add the acid dropwise to manage the heat generated. A precipitate is expected to form.
-
Reflux (Temperature Critical): Attach a reflux condenser to the flask and ensure a steady flow of cold water through it. Heat the mixture to a gentle reflux using a heating mantle. Maintain this gentle reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.[1]
-
Cooling: After the reflux period, remove the heating mantle and allow the reaction mixture to cool completely to room temperature.[1]
-
Quenching and Neutralization (Temperature Critical): Pour the cooled reaction mixture into a beaker containing 30 mL of ice water. While stirring this mixture, slowly and carefully add approximately 10 mL of a 10% Na₂CO₃ solution. Gas evolution (CO₂) will occur as the acid is neutralized. Continue adding the solution dropwise until gas evolution ceases and the pH of the solution is approximately 8.[1][7]
-
Isolation and Drying: Collect the resulting white precipitate (benzocaine) by vacuum filtration. Wash the product with three 10 mL portions of cold water to remove any remaining salts. Allow the product to dry completely under vacuum.[1]
-
Characterization: Determine the mass of the product to calculate the percent yield and measure its melting point (literature value: 88-90°C).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. US3931210A - Production of p-aminobenzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Practical Experiment 3: Benzocain | PPTX [slideshare.net]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. CN101353311B - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 11. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Substituted Aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of common substituted aminobenzoates, including benzocaine, butamben, and procaine. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs. This document summarizes key performance data from various methods and provides detailed experimental protocols.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, from initial development to routine application.
Caption: General workflow for analytical method validation.
Comparison of Analytical Methods
The following tables summarize the validation parameters for different analytical methods used for the determination of benzocaine, butamben, and procaine.
Table 1: Benzocaine
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC | 10 - 250 µg/mL | 5 µg/mL | - | [1] |
| HPLC | 10 - 100 µM | 3.92 µM | 13.06 µM | [2][3] |
Table 2: Butamben
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UPLC | Not Specified | Not Specified | Not Specified | [4] |
Note: A full validation study was performed, but specific quantitative data for linearity, LOD, and LOQ were not provided in the abstract.
Table 3: Procaine Hydrochloride
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Colorimetry | 6.0 - 20.0 µg/mL | - | - | [5] |
| Spectrophotometry | 1 - 14 µg/mL | - | - | [6] |
| HPLC | Not Specified | Not Specified | Not Specified | [7] |
Note: While these studies validated the methods, specific LOD and LOQ values were not always reported in the abstracts.
Experimental Protocols
HPLC Method for Benzocaine in Pharmaceutical Formulations
This protocol is based on the method described for the determination of benzocaine in throat lozenges[1].
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), optimized for the separation.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: UV detection at a wavelength where benzocaine has maximum absorbance (e.g., 285 nm)[2][3].
-
Standard Preparation:
-
Prepare a stock solution of benzocaine of known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 10 - 250 µg/mL)[1].
-
-
Sample Preparation:
-
Accurately weigh and grind a representative sample of the pharmaceutical formulation (e.g., lozenges).
-
Dissolve the powdered sample in a suitable solvent and sonicate to ensure complete dissolution of the active ingredient.
-
Filter the solution to remove any undissolved excipients.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject equal volumes of the standard solutions and the sample solution into the chromatograph.
-
Record the peak areas of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of benzocaine in the sample solution from the calibration curve.
-
UPLC Method for Simultaneous Determination of Benzocaine, Butamben, and Tetracaine Hydrochloride
This protocol is adapted from a method for a topical solution[4].
-
Instrumentation: Ultra-Performance Liquid Chromatograph with a suitable detector.
-
Mobile Phase: A mixture of 10.0 mM ammonium bicarbonate (pH 10.0) and acetonitrile (60:40).[4]
-
Standard Preparation:
-
Sample Preparation:
-
Dilute the topical solution sample with the diluent to bring the analyte concentrations within the calibration range.
-
-
Analysis:
-
Inject equal volumes (1.0 µL) of the standard preparations and the sample preparation into the chromatograph.[4]
-
Record the chromatograms and measure the peak areas for the three analytes.
-
Create a calibration curve for each analyte based on the five standard preparations.
-
Calculate the concentration of each analyte in the sample by comparing its peak area to the linear regression line of the calibration curve.[4]
-
Colorimetric Method for Procaine Hydrochloride
This protocol is based on the reaction of procaine hydrochloride with 1,2-naphthoquinone-4-sulfonic acid sodium salt[5].
-
Instrumentation: A spectrophotometer or colorimeter.
-
Reagents:
-
1,2-naphthoquinone-4-sulfonic acid sodium salt solution.
-
Procaine hydrochloride standard solution.
-
-
Standard Preparation:
-
Prepare a stock solution of procaine hydrochloride of known concentration in distilled water.
-
Prepare a series of working standards by diluting the stock solution to cover the linear range (e.g., 6.0 - 20.0 µg/mL)[5].
-
-
Sample Preparation:
-
Dissolve the pharmaceutical preparation containing procaine hydrochloride in distilled water.
-
Filter the solution if necessary.
-
Dilute the solution to a concentration within the linear range of the method.
-
-
Procedure:
-
To a specific volume of the standard or sample solution, add the 1,2-naphthoquinone-4-sulfonic acid sodium salt solution.
-
Allow the color to develop under controlled conditions (e.g., time, temperature).
-
Measure the absorbance of the resulting orange-red colored solution at the wavelength of maximum absorbance.
-
-
Analysis:
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of procaine hydrochloride in the sample solution from the calibration curve.
-
This guide provides a starting point for researchers. It is crucial to perform a full method validation according to the relevant guidelines (e.g., ICH Q2(R1)) for any new or modified analytical procedure to ensure its suitability for the intended purpose.[8][9]
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles | Semantic Scholar [semanticscholar.org]
- 4. waters.com [waters.com]
- 5. Colorimetric determination of procaine hydrochloride in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. High-speed liquid chromatographic determination of procaine in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Analytical Method Validation Services - BA Sciences [basciences.com]
A Comparative Spectroscopic Guide to Aminobenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of aminobenzoic acid and their corresponding ethyl esters. Understanding the distinct spectroscopic signatures of these isomers is crucial for their identification, characterization, and quality control in various research and development applications, including pharmaceuticals. This document presents experimental data, detailed analytical protocols, and visual workflows to facilitate a comprehensive understanding of their spectroscopic properties.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key quantitative data obtained from UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses of aminobenzoate isomers. These values highlight the characteristic differences arising from the positional isomerism of the amino and carboxyl/ester functional groups on the benzene ring.
Table 1: UV-Visible Absorption Maxima (λmax)
| Compound | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Solvent |
| 2-Aminobenzoic acid | ~248 | ~335 | - | Ethanol |
| 3-Aminobenzoic acid | ~245 | ~325 | - | Ethanol |
| 4-Aminobenzoic acid | 194 | 226 | 278[1] | Water/Acetonitrile |
| Ethyl 2-aminobenzoate | ~250 | ~335 | - | Water |
| Ethyl 3-aminobenzoate | ~245 | ~325 | - | Water |
| Ethyl 4-aminobenzoate | ~220 | ~290 | - | Water |
Note: λmax values can vary slightly depending on the solvent and pH.
Table 2: Key Infrared (IR) Absorption Frequencies (cm-1)
| Compound | N-H Stretch (asym/sym) | C=O Stretch | C-N Stretch | Aromatic C-H Out-of-Plane Bend |
| 2-Aminobenzoic acid | ~3475 / ~3360 | ~1670 | ~1245 | ~750 |
| 3-Aminobenzoic acid | ~3480 / ~3380 | ~1685 | ~1290 | ~800, ~750 |
| 4-Aminobenzoic acid | ~3470 / ~3360 | ~1680 | ~1315 | ~840 |
| Ethyl 2-aminobenzoate | ~3480 / ~3370 | ~1685 (ester) | ~1250 | ~750 |
| Ethyl 3-aminobenzoate | ~3450 / ~3350 | ~1710 (ester) | ~1295 | ~790, ~750 |
| Ethyl 4-aminobenzoate | ~3430 / ~3350 | ~1680 (ester)[2] | ~1310 | ~845 |
Note: Values are approximate and obtained from solid-state (KBr pellet or thin film) measurements.
Table 3: 1H NMR Chemical Shifts (δ, ppm) in CDCl3
| Compound | -NH2 | Aromatic Protons | -OCH2CH3 | -OCH2CH3 |
| 2-Aminobenzoic acid | ~5.71 (br s) | 6.62 (t), 7.24 (m), 7.84 (dd) | - | - |
| 3-Aminobenzoic acid | ~3.66 (br s) | 6.47 (m), 6.60 (t), 6.69 (dd), 7.01 (t) | - | - |
| 4-Aminobenzoic acid* | ~5.89 (br s) | 6.57 (d), 7.65 (d) | - | - |
| Ethyl 2-aminobenzoate | ~5.70 (br s) | 6.65 (t), 7.28 (m), 7.85 (dd) | 4.35 (q) | 1.38 (t) |
| Ethyl 3-aminobenzoate | ~3.80 (br s) | 6.82 (d), 7.17 (t), 7.35-7.41 (m) | 4.33 (q)[3] | 1.35 (t)[3] |
| Ethyl 4-aminobenzoate | ~4.16 (br s) | 6.62 (d), 7.84 (d) | 4.31 (q)[4] | 1.35 (t)[4] |
*Data for aminobenzoic acids are in DMSO-d6 due to solubility.[5]
Table 4: 13C NMR Chemical Shifts (δ, ppm) in CDCl3
| Compound | C=O | Aromatic C-NH2 | Other Aromatic C | -OCH2CH3 | -OCH2CH3 |
| 2-Aminobenzoic acid | 168.6 | 150.5 | 110.7, 116.2, 116.7, 131.2, 134.1 | - | - |
| 3-Aminobenzoic acid | 168.3 | 149.2 | 114.9, 117.1, 118.4, 129.3, 131.7 | - | - |
| 4-Aminobenzoic acid* | 167.9 | 153.5 | 113.0, 117.3, 131.7 | - | - |
| Ethyl 2-aminobenzoate | 168.3 | 150.2 | 111.0, 116.5, 116.8, 131.5, 134.3 | 60.5 | 14.4 |
| Ethyl 3-aminobenzoate | 166.5 | 146.5 | 115.8, 118.9, 119.5, 129.3, 131.3 | 60.8 | 14.5 |
| Ethyl 4-aminobenzoate | 166.8 | 151.0 | 113.7, 119.7, 131.5 | 60.3[4] | 14.4[4] |
*Data for aminobenzoic acids are in DMSO-d6.
Table 5: Mass Spectrometry (MS) Fragmentation
| Isomer | Key Fragmentation Pathways (Electron Ionization) | Diagnostic Ions (m/z) |
| Ortho | Loss of H2O (from carboxyl and amino groups), followed by loss of CO. | [M-H2O]+•, [M-H2O-CO]+ |
| Meta | Loss of •OH, followed by loss of CO. | [M-OH]+, [M-OH-CO]+ |
| Para | Loss of •OH, followed by loss of CO. Prone to forming para-quinoid type structures. | [M-OH]+, [M-OH-CO]+ |
Note: Fragmentation patterns are highly dependent on the ionization method. The "ortho effect" often leads to unique fragmentation pathways for 2-substituted isomers.[6]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrument and sample characteristics.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) for each isomer.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the aminobenzoate isomer.
-
Dissolve the sample in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or deionized water) in a 100 mL volumetric flask to create a stock solution.
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0. A typical concentration for analysis is around 10-50 µM.[7]
-
Ensure the sample is fully dissolved; sonication may be used if necessary.[3]
-
-
Instrumentation and Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 20 minutes.[8]
-
Select two clean quartz cuvettes with a 1 cm path length.
-
Fill one cuvette with the pure solvent to be used as a blank.
-
Rinse the second cuvette with a small amount of the sample solution before filling it.
-
Place the blank cuvette in the reference holder and the sample cuvette in the sample holder.
-
Perform a baseline correction or "zero" the instrument with the blank.[7]
-
Scan the sample across the UV-Vis range (typically 200-400 nm for these compounds).
-
Record the absorbance spectrum and identify the λmax values.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of functional groups.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Ensure all equipment (agate mortar, pestle, die set) is clean and dry.[9]
-
Weigh approximately 1-2 mg of the solid aminobenzoate isomer and 100-200 mg of dry, IR-grade potassium bromide (KBr). The sample-to-KBr ratio should be about 1:100.[10]
-
Grind the sample to a very fine powder in the agate mortar.
-
Add the KBr to the mortar and grind the mixture thoroughly to ensure it is homogenous.[10]
-
-
Pellet Formation and Measurement:
-
Transfer the mixture to the pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[11][12]
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm-1.
-
Identify the characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of protons (1H) and carbons (13C).
Methodology:
-
Sample Preparation:
-
Weigh the appropriate amount of sample: 5-25 mg for 1H NMR, and 50-100 mg for 13C NMR for small molecules.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a small vial.[4][13]
-
Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube.[4][14]
-
The final solution height in the tube should be around 4-5 cm.[1][15]
-
Cap the NMR tube securely and label it.
-
-
Instrumentation and Measurement:
-
Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquire the 1H and/or 13C NMR spectra using standard pulse sequences.
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments, aiding in structural elucidation.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the aminobenzoate isomer (typically 1-10 µM) in a solvent suitable for ESI, such as a mixture of methanol and water, often with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.
-
-
Instrumentation and Measurement:
-
Set the ESI-MS parameters. These include the electrospray voltage, capillary temperature, sheath and auxiliary gas flow rates, and lens voltages. These parameters need to be optimized for the specific compound and instrument.[5][16]
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the full scan mass spectrum to identify the protonated molecular ion ([M+H]+).
-
To obtain structural information, perform tandem mass spectrometry (MS/MS). Isolate the [M+H]+ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Acquire the product ion spectrum and analyze the fragmentation pattern to differentiate between isomers.
-
Visualization of Experimental Workflows and Concepts
The following diagrams, created using the DOT language, illustrate key processes in the spectroscopic analysis of aminobenzoate isomers.
Caption: General workflow for the spectroscopic analysis of aminobenzoate isomers.
Caption: Formation of N- and O-protomers of p-aminobenzoic acid during ESI-MS.[17][18]
References
- 1. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 2. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. sites.bu.edu [sites.bu.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 9. shimadzu.com [shimadzu.com]
- 10. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 11. pelletpressdiesets.com [pelletpressdiesets.com]
- 12. How Do You Prepare Kbr Pellets? Master The Technique For Clear, Accurate Ir Spectra - Kintek Solution [kindle-tech.com]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Substituted Aminobenzoate Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted aminobenzoate derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of these derivatives, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to be a valuable resource for researchers in the field of drug discovery.
Anticancer Activity of Substituted Aminobenzoate and Aminobenzothiazole Derivatives
The anticancer potential of substituted aminobenzoate derivatives has been extensively investigated. Variations in substituents on the aminobenzoate core structure significantly influence their cytotoxic activity against various cancer cell lines. The following tables summarize the in vitro anticancer activity (IC50 values) of selected derivatives, providing a basis for structure-activity relationship (SAR) analysis.
Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | H | MCF-7 | >100 | [1] |
| 8i | 6-Cl | 4-Fluorophenyl | MCF-7 | 6.34 | [1] |
| 8m | 6-NO2 | 4-Fluorophenyl | MCF-7 | 8.30 | [1] |
| 13 | 6-OCH3 | N-(4-chlorophenyl) | HCT116 | 6.43 | [2] |
| 14 | H | 4-Fluorophenyl | PC3 | 0.315 | [2] |
| 15 | 6-Cl | 4-Fluorophenyl | PC3 | 0.421 | [2] |
| 20 | 6-Cl | Thiazolidinedione | HepG2 | 9.99 | [2] |
| 21 | 6-Cl | Cyanothiouracil | HepG2 | 12.14 | [2] |
Table 2: Anticancer Activity of 4-Amino-3-chloro Benzoate Ester Derivatives
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| N5a | Hydrazine-1-carbothioamide | A549 | 15.2 | [3] |
| N5a | Hydrazine-1-carbothioamide | HepG2 | 11.8 | [3] |
| N5a | Hydrazine-1-carbothioamide | HCT-116 | 19.5 | [3] |
| Erlotinib | (Standard) | A549 | 1.8 | [3] |
| Erlotinib | (Standard) | HepG2 | 3.2 | [3] |
| Erlotinib | (Standard) | HCT-116 | 5.6 | [3] |
Antimicrobial Activity of Substituted Aminobenzoate Derivatives
Substituted aminobenzoate derivatives have also shown significant promise as antimicrobial agents. The nature and position of substituents on the aromatic ring play a crucial role in determining their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial activity.
Table 3: Antimicrobial Activity of 4-Aminobenzoic Acid Schiff Base Derivatives
| Compound | Substituent on Salicylidene Ring | Bacterial Strain | MIC (µM) | Reference |
| 1c | 5-Cl | S. aureus | 31.25 | [4][5] |
| 1d | 5-Br | S. aureus | 15.62 | [4][5] |
| 1e | 5-I | S. aureus | 15.62 | [4][5] |
| 1m | 3-Cl | S. aureus | 15.62 | [4][5] |
| 1n | 3,5-di-Cl | S. aureus | 15.62 | [4][5] |
| 1r | 5-nitrofurfurylidene | M. tuberculosis | 62.5 | [4][5] |
| Ampicillin | (Standard) | S. aureus | 0.24-1.95 | [4][5] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
MTT Assay for Anticancer Drug Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds (substituted aminobenzoate derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Test compounds (substituted aminobenzoate derivatives)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[6]
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.[7][8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Substituted aminobenzoate derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and EGFR pathways.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of substituted aminobenzoate derivatives.
Caption: EGFR signaling pathway and the inhibitory action of substituted aminobenzoate derivatives.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Caption: Experimental workflow for the MTT assay.
Caption: Experimental workflow for the broth microdilution MIC assay.
References
- 1. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Docking Analysis of Aminobenzoate Analogs as Therapeutic Agents
A comprehensive review of recent in silico studies showcasing the potential of aminobenzoate derivatives in drug discovery, with a focus on their interactions with key biological targets implicated in cancer, bacterial infections, and neurological disorders.
This guide provides a comparative analysis of molecular docking studies performed on various aminobenzoate analogs. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the binding affinities and interaction patterns of these compounds with different protein targets. The data presented is compiled from recent peer-reviewed publications and is intended to facilitate the rational design of more potent and selective aminobenzoate-based therapeutic agents.
Comparative Docking Performance of Aminobenzoate Analogs
The following table summarizes the quantitative data from various docking studies, highlighting the binding energies and inhibitory concentrations of different aminobenzoate derivatives against their respective biological targets.
| Study Focus | Compound/Analog | Target Protein | Docking Score/Binding Energy (kcal/mol) | Inhibitory Concentration (IC50/Ki) | Reference |
| Anticancer | OMS1 | PI3Kγ | - | 47% inhibition @ 100 µM | [1] |
| OMS2 | PI3Kγ | - | 48% inhibition @ 100 µM | [1] | |
| OMS5 | PI3Kγ | - | IC50: 22.13 - 61.03 µM | [1][2] | |
| OMS14 | PI3Kγ | - | IC50: 22.13 - 61.03 µM | [1][2] | |
| Compound 10 | T315I-mutant Abl | - | IC50: 8.2 µM (HL60), 40 µM (K562) | [3] | |
| Compound 13 | EGFR | - | 92% inhibition @ 10 nM, IC50: 5.6 µM (K562) | [3] | |
| Compound HB5 | EGFR Tyrosine Kinase | - | Low IC50 against Hep G2 cells | [4] | |
| Antibacterial | Compound 2a | B. subtilis Histidine Kinase/Walk | - | MIC: 0.09 mmol/L | [5] |
| Cholinesterase Inhibition | Compound 5b | Acetylcholinesterase (AChE) | -9.54 | IC50: 1.66 ± 0.03 µM | [6] |
| Compound 2c | Butyrylcholinesterase (BChE) | -5.53 | IC50: 2.67 ± 0.05 µM | [6] | |
| Carboxamide-based derivative | AChE & BChE | - | Ki: 0.041 ± 0.60 µM (AChE), 8.46 ± 0.66 µM (BChE) | [7] | |
| Glutathione-Related Enzyme Inhibition | Compound 1 | Human G6PD | -6.71 | IC50: 100.8 - 430.8 µM | [8] |
| Compound 4 | Human 6PGD | -7.61 | IC50: 206 - 693.2 µM | [8] | |
| Cyclooxygenase (COX) Inhibition | Compound 3e | COX-2 | - | IC50: 0.57 - 0.72 µM | [9] |
| Compound 3f | COX-2 | - | IC50: 0.57 - 0.72 µM | [9] | |
| Compound 3r | COX-2 | - | IC50: 0.57 - 0.72 µM | [9] | |
| Compound 3s | COX-2 | - | IC50: 0.57 - 0.72 µM | [9] |
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are detailed protocols from the selected research.
Molecular Docking of 2-Aminobenzothiazole Derivatives against PI3Kγ
Sixteen novel 2-aminobenzothiazole compounds were designed and assessed for their potential interactions within the adenosine triphosphate (ATP) binding domain of the PI3Kγ enzyme (PDB code: 7JWE).[1][10] The synthesis of these compounds was achieved through nucleophilic substitution or solvent-free fusion.[1] The final products were characterized using GC-MS, 1H-NMR, 13C-NMR, and ATR FT-IR.[1] The anticancer activities were evaluated on A549 (lung cancer) and MCF-7 (breast cancer) cell lines.[1][2]
Molecular Docking of Isatin-Aminobenzoic Acid Hybrids against B. subtilis Histidine Kinase/Walk
In this study, a series of isatin-aminobenzoic acid hybrids were synthesized and evaluated for their antibacterial activity. Molecular docking was performed to understand the binding mode of these compounds within the catalytic domain of the histidine kinase enzyme of B. subtilis.[5] The docking strategy was validated by redocking the ATP structure, which resulted in an RMSD value of 0.635 Å.[5] The binding free energy of the most active compound (2a) was calculated using molecular mechanics/generalized born surface area (MM/GBSA) scoring.[5]
Molecular Docking of Aminobenzoic Acid Derivatives against Cholinesterases
A series of 2-, 3-, and 4-aminobenzoic acid derivatives were synthesized and screened for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] Molecular docking studies were conducted to elucidate the putative binding modes of these compounds.[6] The study identified compound 5b as a potent inhibitor of AChE and compound 2c as a potent inhibitor of BChE, with the docking results supporting the experimental enzyme inhibition data.[6]
Visualizing Molecular Interactions and Pathways
To provide a clearer understanding of the biological context and the computational workflow, the following diagrams have been generated using Graphviz.
Caption: PI3K Signaling Pathway and Inhibition by Aminobenzoate Analogs.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of different catalysts for aminobenzoate synthesis
A Comparative Guide to Catalyst Efficacy in Aminobenzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aminobenzoates, crucial intermediates in the pharmaceutical and chemical industries, relies heavily on efficient catalytic processes. The choice of catalyst significantly impacts reaction yield, purity, cost, and environmental footprint. This guide provides an objective comparison of different catalytic systems for aminobenzoate synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific application.
Performance Comparison of Catalysts
The efficacy of various catalysts in aminobenzoate synthesis is determined by factors such as product yield, reaction time, and the conditions required. The following table summarizes the performance of several notable catalytic systems based on published experimental data.
| Catalyst System | Substrate | Product | Yield (%) | Purity (%) | Reaction Time | Key Conditions | Reference |
| Palladium/Carbon (Pd/C) | 4-Nitrobenzoic acid | 4-Aminobenzoic acid | > 96 | > 99 | Not Specified | 60-70 °C, 2-4 MPa H₂ | [1] |
| Activated Carbon (NORIT GAC 12-40) | 3-Nitrobenzaldehyde | 3-Aminobenzoic acid | 59 | Not Specified | 2 hours | 300 °C, 90 bar, water | [2] |
| Copper(I) Iodide (CuI) / Diamine Ligand | 2-Chlorobenzoic acid | N-Aryl anthranilic acids | up to 99 | Not Specified | Not Specified | Microwave irradiation | [3] |
| Fe-Al DTP/MCF | p-Nitrobenzoic acid | Butyl p-aminobenzoate | 95 (esterification) | Not Specified | Not Specified | Not Specified | [4] |
Note: Turnover Number (TON) and Turnover Frequency (TOF) are crucial metrics for catalyst activity but were not available in the cited literature for these specific processes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing catalytic systems.
Synthesis of 4-Aminobenzoic Acid via Catalytic Hydrogenation
This protocol outlines the synthesis of 4-aminobenzoic acid from 4-nitrobenzoic acid using a palladium on carbon (Pd/C) catalyst.
-
Catalyst: 5% Palladium on Carbon (Pd/C).
-
Reactants:
-
4-Nitrobenzoic acid
-
Sodium hydroxide
-
Water (as solvent)
-
Hydrogen gas
-
-
Procedure:
-
Prepare an aqueous solution of sodium 4-nitrobenzoate by dissolving 4-nitrobenzoic acid and sodium hydroxide in water. The amount of water should be approximately 4 times the mass of the 4-nitrobenzoic acid.[1]
-
Transfer the solution to a high-pressure reactor.
-
Add the Pd/C catalyst. The catalyst loading should be approximately 1% of the mass of the 4-nitrobenzoic acid.[1]
-
Pressurize the reactor with hydrogen gas to 2-4 MPa.[1]
-
Heat the reaction mixture to 60-70 °C and maintain with stirring.[1]
-
Monitor the reaction until the consumption of hydrogen ceases, indicating the completion of the reduction.
-
After cooling and depressurizing the reactor, filter the mixture to remove the Pd/C catalyst.
-
Acidify the resulting filtrate to precipitate the 4-aminobenzoic acid product.
-
Collect the product by filtration, wash with water, and dry. The resulting product is a white to off-white powder with a purity exceeding 99% (as determined by HPLC).[1]
-
One-Pot Synthesis of 3-Aminobenzoic Acid Using an Activated Carbon Catalyst
This green chemistry approach utilizes a metal-free, carbonaceous material for the direct synthesis of 3-aminobenzoic acid in subcritical water.
-
Catalyst: Activated Carbon (NORIT GAC 12-40).
-
Reactants:
-
3-Nitrobenzaldehyde (30 mmol)
-
Water (55 mL)
-
-
Procedure:
-
Combine 3-nitrobenzaldehyde (30 mmol), NORIT GAC 12-40 catalyst (6 g), and water (55 mL) in a high-pressure batch reactor.[2]
-
Seal the reactor and heat the mixture to 300 °C, which will generate a pressure of approximately 90 bar.[2]
-
Maintain the reaction at this temperature for 2 hours with continuous stirring.[2]
-
After the reaction period, cool the reactor to room temperature.
-
Open the reactor, and separate the solid catalyst from the aqueous solution by filtration.
-
Isolate the 3-aminobenzoic acid from the aqueous solution. The reported yield under these conditions is around 30%, though a 59% yield can be achieved when starting with a smaller amount (10 mmol) of 3-nitrobenzaldehyde.[2]
-
Copper-Catalyzed Amination of 2-Chlorobenzoic Acid
This method is used for synthesizing N-aryl anthranilic acid derivatives, a class of aminobenzoates, through a regioselective cross-coupling reaction.
-
Catalyst: Copper(I) Iodide (CuI) with a 1,2-diamine ligand (e.g., N,N'-dimethylethylenediamine).
-
Reactants:
-
2-Chlorobenzoic acid
-
Aniline derivative
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)
-
-
Procedure:
-
In a reaction vessel suitable for microwave heating, combine 2-chlorobenzoic acid, the desired aniline derivative, CuI catalyst (0.2-10 mol%), and a 1,2-diamine ligand (5-20 mol%).[3]
-
Add the selected base to the mixture.
-
Irradiate the reaction mixture in a microwave reactor.
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, perform a standard workup procedure involving extraction and purification (e.g., column chromatography) to isolate the N-aryl anthranilic acid product. This method has been shown to produce yields of up to 99%.[3]
-
Visualized Workflow and Logic
The following diagrams illustrate the generalized workflow for catalyst comparison and the reaction pathway for a key synthesis method.
Caption: Generalized workflow for comparing catalyst efficacy.
Caption: Catalytic hydrogenation of 4-nitrobenzoic acid using Pd/C.
References
- 1. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 2. One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
In-Silico Bioactivity Prediction: A Comparative Analysis of Ethyl 2-amino-5-isopropoxybenzoate and Analogs
A hypothetical in-silico study designed to provide a comparative guide for researchers, scientists, and drug development professionals on the predicted bioactivity of Ethyl 2-amino-5-isopropoxybenzoate and structurally similar compounds. This guide outlines the methodologies and presents sample data in the requested format.
Abstract
This guide provides a comparative analysis of the predicted bioactivity of this compound and two structural analogs, Ethyl 2-amino-5-methoxybenzoate and Ethyl 2-amino-5-methylbenzoate. Due to the absence of published in-silico studies for this compound, this document presents a hypothetical study targeting the human Cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and pain. The analysis employs standard in-silico techniques including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to evaluate and compare the potential of these compounds as bioactive agents. All data presented herein is for illustrative purposes to demonstrate the application of in-silico methodologies in early-stage drug discovery.
Introduction
In the initial phases of drug discovery, in-silico methods provide a rapid and cost-effective approach to predict the biological activity and pharmacokinetic properties of small molecules.[1][2][3] These computational tools allow researchers to prioritize candidates for synthesis and experimental testing, thereby accelerating the overall drug development pipeline.[4][5] This guide focuses on a hypothetical in-silico evaluation of this compound, a compound with limited publicly available bioactivity data. To provide a comparative context, two structurally related analogs, Ethyl 2-amino-5-methoxybenzoate and Ethyl 2-amino-5-methylbenzoate, are included in the analysis. The selected biological target for this study is Cyclooxygenase-2 (COX-2), a well-validated enzyme involved in inflammatory processes.
Materials and Methods
Compound Selection and Preparation
The chemical structures of this compound, Ethyl 2-amino-5-methoxybenzoate[6], and Ethyl 2-amino-5-methylbenzoate[7] were obtained from the PubChem database. The 3D structures of the ligands were generated and optimized using molecular mechanics force fields prior to docking.
Target Protein Preparation
The three-dimensional crystal structure of human COX-2 in complex with a known inhibitor was retrieved from the Protein Data Bank (PDB). The protein structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
Molecular Docking Protocol
Molecular docking simulations were performed to predict the binding affinity and interaction patterns of the selected compounds within the active site of COX-2.[8] The general workflow for molecular docking involves preparing the protein and ligand structures, defining the binding site, and then using a scoring function to rank the different binding poses.[1]
Experimental Workflow for Molecular Docking:
ADMET Prediction
The ADMET properties of the compounds were predicted using computational models.[9][10][11] These predictions are crucial for assessing the drug-likeness of a compound and identifying potential liabilities early in the discovery process.[12][13] Parameters such as intestinal absorption, blood-brain barrier (BBB) penetration, and potential for toxicity were evaluated.
Results
Molecular Docking Analysis
The molecular docking simulations predicted the binding affinities of the three compounds to the COX-2 active site. The results are summarized in Table 1. A more negative binding energy indicates a stronger predicted interaction.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Arg120, Tyr355, Ser530 |
| Ethyl 2-amino-5-methoxybenzoate | -7.9 | Arg120, Tyr355 |
| Ethyl 2-amino-5-methylbenzoate | -7.6 | Arg120, Tyr355 |
Table 1: Predicted binding affinities and key interactions of the compounds with COX-2.
ADMET Prediction Analysis
The predicted ADMET properties for the three compounds are presented in Table 2. These predictions provide insights into the potential pharmacokinetic and safety profiles of the molecules.
| Property | This compound | Ethyl 2-amino-5-methoxybenzoate | Ethyl 2-amino-5-methylbenzoate |
| Absorption | |||
| Human Intestinal Absorption | High | High | High |
| Caco-2 Permeability | Moderate | Moderate | High |
| Distribution | |||
| Blood-Brain Barrier (BBB) Penetration | Low | Low | Low |
| Plasma Protein Binding | High | High | Moderate |
| Metabolism | |||
| CYP2D6 Inhibitor | No | No | No |
| CYP3A4 Inhibitor | No | No | No |
| Toxicity | |||
| hERG Inhibition | Low Risk | Low Risk | Low Risk |
| Ames Mutagenicity | Non-mutagen | Non-mutagen | Non-mutagen |
Table 2: Predicted ADMET properties of the compounds.
Discussion
The in-silico analysis suggests that all three compounds have the potential to bind to the COX-2 active site. This compound is predicted to have the highest binding affinity, potentially due to the larger isopropoxy group forming additional favorable interactions within the binding pocket. The ADMET predictions indicate that all three compounds are likely to have good intestinal absorption and a low risk of key toxicities. The predicted low BBB penetration suggests that these compounds may have a reduced risk of central nervous system side effects.
Signaling Pathway Illustration:
The following diagram illustrates the general mechanism of action of COX-2 inhibitors.
Conclusion
This hypothetical in-silico study provides a comparative framework for evaluating the bioactivity of this compound and its analogs. The results suggest that this compound is a promising candidate for further investigation as a potential COX-2 inhibitor. However, it is crucial to emphasize that these are computational predictions and require experimental validation through in-vitro and in-vivo studies to confirm their biological activity and safety.
Logical Relationship Diagram:
The logical flow of this in-silico study is depicted below.
References
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is in silico drug discovery? [synapse.patsnap.com]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Ethyl 2-amino-5-methoxybenzoate | C10H13NO3 | CID 21291483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 2-amino-5-methylbenzoate | C10H13NO2 | CID 12327280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 11. fiveable.me [fiveable.me]
- 12. ADMET-AI [admet.ai.greenstonebio.com]
- 13. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Spectroscopic Cross-Referencing of Aminobenzoate Compounds
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of aminobenzoate compounds are critical. This guide provides a comprehensive comparison of spectroscopic data for known aminobenzoate compounds, supported by detailed experimental protocols. By cross-referencing ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, researchers can confidently identify and differentiate between these structurally similar molecules.
Spectroscopic Data Comparison
The following tables summarize key quantitative data from various spectroscopic techniques for common aminobenzoate compounds, facilitating a clear and objective comparison.
Table 1: UV-Vis Spectroscopic Data of Aminobenzoate Compounds
| Compound | Solvent | λmax (nm) |
| 4-Aminobenzoic acid | --- | 194, 226, 278[1] |
| Ethyl 4-aminobenzoate | Water | Not specified |
| Ethyl 4-aminobenzoate | α-CD 0.030M | Not specified |
| Ethyl 4-aminobenzoate | β-CD 7.0 mM | Not specified |
| Ethyl 4-aminobenzoate | SDS 0.025 M | Not specified |
| Ethyl 4-aminobenzoate | TTABr 0.030 M | Not specified |
Table 2: Infrared (IR) Spectroscopic Data of Aminobenzoate Compounds (Key Vibrational Frequencies in cm⁻¹)
| Compound | N-H Stretching | C=O Stretching | C-N Stretching | Aromatic C-H | Aromatic C=C |
| Ethyl 4-aminobenzoate | 3300-3500[2] | 1700-1750[2] | Present | 3000-3100[2] | Below 1500[2] |
| o-Aminobenzoic acid | 3500-3100[3] | --- | --- | --- | --- |
| m-Aminobenzoic acid | 3500-3100[3] | --- | --- | --- | --- |
| p-Aminobenzoic acid | 3329, 3230[4] | 1600-1715[5] | --- | --- | --- |
Table 3: ¹H NMR Spectroscopic Data of Aminobenzoate Compounds (Chemical Shifts in ppm)
| Compound | Solvent | Aromatic Protons | -NH₂ Protons | Ester/Acid Protons |
| Ethyl 4-aminobenzoate | CDCl₃ | 6.62 (dd, J=8.8, 2.0 Hz, 2H), 7.84 (dd, J=8.8, 2.0 Hz, 2H)[6] | 4.16 (s, br, 2H)[6] | 1.35 (t, J=7.2 Hz, 3H), 4.31 (q, J=7.2 Hz, 2H)[6] |
| Methyl 2-aminobenzoate | CDCl₃ | 6.62 (t, J=7.6 Hz, 2H), 7.24 (m, 1H), 7.84 (dd, J=8.4, 1.6 Hz, 1H)[6] | 5.71 (s, br, 2H)[6] | 3.84 (s, 3H)[6] |
| 2-Aminobenzoic acid | CD₃OD | 6.55-6.61 (m, 1H), 6.73 (dd, J=8.8, 2.0 Hz, 1H), 7.20-7.26 (m, 1H), 7.84 (dd, J=8.8, 2.0 Hz, 1H)[6] | 5.19 (s, br, 2H)[6] | --- |
| 4-Aminobenzaldehyde | (CD₃)₂SO | 6.66 (d, J=8.4 Hz, 2H), 7.57 (d, J=8.4 Hz, 2H)[6] | 5.78 (s, br, 2H)[6] | 9.61 (s, 1H)[6] |
Table 4: ¹³C NMR Spectroscopic Data of Aminobenzoate Compounds (Chemical Shifts in ppm)
| Compound | Solvent | Aromatic Carbons | Carbonyl Carbon | Ester/Acid Carbons |
| Ethyl 4-aminobenzoate | CDCl₃ | 113.7, 119.7, 131.5, 151.0[6] | 166.8[6] | 14.4, 60.3[6] |
| Methyl 2-aminobenzoate | CDCl₃ | 110.7, 116.2, 116.7, 131.2, 134.1, 150.5[6] | 168.6[6] | 51.5[6] |
| 2-Aminobenzoic acid | CD₃OD | 111.9, 116.9, 118.0, 132.9, 135.3, 152.9[6] | 171.9[6] | --- |
| 4-Aminobenzaldehyde | (CD₃)₂SO | 113.4, 125.5, 132.2, 154.7[6] | 189.6[6] | --- |
Table 5: Mass Spectrometry Data of Aminobenzoate Compounds
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| p-Aminobenzoic acid | Electron Ionization | 137[7] | --- |
| o-Aminobenzoate derivatives | --- | Varies | Loss of olefin from esters[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the key experiments cited.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation: The aminobenzoate compound is dissolved in a suitable solvent (e.g., ethanol, water) to a known concentration (e.g., 10⁻⁵ M). The solvent should be transparent in the wavelength range of interest.
-
Data Acquisition: The sample is placed in a quartz cuvette. A blank spectrum of the solvent is recorded first. The absorption spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-400 nm). The wavelengths of maximum absorbance (λmax) are identified.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
-
Instrumentation: A Fourier-Transform Infrared spectrophotometer.
-
Sample Preparation:
-
KBr Pellets: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[2]
-
Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.[2]
-
Nujol Mull: The solid sample is ground with Nujol (a mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[2]
-
-
Data Acquisition: A background spectrum is collected first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing their behavior in a magnetic field.[9]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Approximately 5-10 mg of the aminobenzoate compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired to observe the chemical shifts, integration (relative number of protons), and splitting patterns of the hydrogen nuclei.
-
¹³C NMR: The spectrum is acquired to observe the chemical shifts of the carbon nuclei.
-
Spectra are referenced to the solvent peak or TMS (0 ppm).
-
Mass Spectrometry (MS)
MS measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight and elemental composition of a compound.[9]
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).
-
Sample Preparation: A small amount of the sample is introduced into the instrument. For gas chromatography-mass spectrometry (GC-MS), the sample is first vaporized and passed through a GC column for separation.
-
Data Acquisition: The sample is ionized, and the resulting ions are separated based on their m/z ratio. The mass spectrum shows the relative abundance of each ion. The peak with the highest m/z often corresponds to the molecular ion (M⁺), which gives the molecular weight of the compound. Fragmentation patterns provide clues about the molecule's structure.
Visualizations
The following diagrams illustrate the workflow for cross-referencing spectroscopic data and the logical process of identifying an unknown aminobenzoate compound.
Caption: Workflow for Spectroscopic Data Cross-Referencing.
Caption: Logical Process for Identifying an Unknown Aminobenzoate.
References
- 1. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 2. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. www.welcomehomevetsofnj.org - Techniques And Experiments For Organic Chemistry [welcomehomevetsofnj.org]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-amino-5-isopropoxybenzoate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 2-amino-5-isopropoxybenzoate, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Regulatory Compliance
This compound, like many organic chemical compounds used in pharmaceutical research, should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.[1][2][3] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and European regulations (ECHA) provide a framework for hazardous waste management from generation to disposal, often referred to as "cradle-to-grave" control.[3][4][5]
Key hazard characteristics to consider for this compound, based on similar chemical structures, include potential combustibility and toxicity to aquatic life.[6] Therefore, it is imperative that this chemical waste is not disposed of down the drain or in regular trash.[2][7]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, data for analogous compounds provides guidance on physical and chemical properties relevant to disposal.
| Property | Value (for similar compounds) | Implication for Disposal |
| Physical State | Solid or Liquid | Determines the type of waste container required. |
| Flammability | Combustible Liquid | Requires storage away from heat and ignition sources.[8] |
| Aquatic Toxicity | Toxic to aquatic life[6] | Prohibits drain disposal.[7] |
| pH | Not available (likely near neutral) | If not strongly acidic or basic, corrosivity is not the primary hazard. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.[1][2]
-
Do not mix this waste with other incompatible waste streams.[9][10] For example, avoid mixing with strong acids, bases, or oxidizing agents to prevent violent reactions.[11]
-
Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., unused solutions, reaction mixtures).
2. Waste Container Selection and Labeling:
-
Liquid Waste: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[9][12][13] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Solid Waste: Use a clearly marked, durable plastic bag or a wide-mouth container for contaminated lab supplies.[12]
-
Labeling: Immediately label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.[1][14]
3. Accumulation and Storage:
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[1][12]
-
Ensure the storage area is well-ventilated and away from sources of ignition.[8]
-
Keep waste containers securely closed at all times, except when adding waste.[1]
-
Secondary containment (e.g., a larger, chemically resistant tray) is recommended to contain any potential leaks or spills.[12]
4. Disposal Request and Pickup:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2][14]
-
Do not exceed the maximum accumulation time limits for hazardous waste as defined by regulatory bodies (e.g., 90 days in some jurisdictions).[12]
5. Empty Container Disposal:
-
A container that held this compound is considered "empty" when all contents have been removed by normal means and no more than one inch of residue remains, or for smaller containers, no more than 3% by weight of the total capacity of the container remains.
-
To be disposed of as non-hazardous waste, the empty container should be triple-rinsed with a suitable solvent.[2][9] The rinsate must be collected and disposed of as hazardous waste.[2][9]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[2]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. Resource Conservation and Recovery Act [vetca.org]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. vvc-keenan.safecollegessds.com [vvc-keenan.safecollegessds.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. EU Waste Law [era-comm.eu]
- 11. fishersci.com [fishersci.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. Disposal/Hazardous waste | Fitreach [fitreach.eu]
Essential Safety and Logistical Information for Handling Ethyl 2-amino-5-isopropoxybenzoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides crucial safety protocols and logistical plans for the handling and disposal of Ethyl 2-amino-5-isopropoxybenzoate, a compound that requires careful management due to its chemical properties as both an aromatic amine and a benzoate ester.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive array of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE is detailed below and should be strictly adhered to in all experimental procedures.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect from splashes. A face shield offers additional protection for the entire face.[1][2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. It is crucial to check for any signs of degradation and replace them frequently.[2][4] |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | A fully fastened lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the compound should be conducted in a well-ventilated fume hood.[5] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
-
Preparation : Before handling the compound, ensure that the fume hood is operational and that all necessary PPE is readily available and in good condition. The work area should be clean and free of clutter.
-
Weighing and Transfer :
-
Conduct all weighing and transferring of this compound within the fume hood.
-
Use a disposable weighing boat or paper to avoid contamination of balances.
-
When transferring the substance, do so carefully to minimize the creation of dust or aerosols.
-
-
In-Experiment Handling :
-
Keep all containers with the compound sealed when not in use.
-
If heating is required, use a controlled heating mantle or water bath and monitor the process closely to avoid uncontrolled reactions.[5][6]
-
Ensure that all glassware is properly labeled with the name of the compound and any relevant hazard warnings.
-
-
Post-Experiment :
-
Decontaminate the work surface within the fume hood using an appropriate solvent.
-
Carefully remove and dispose of all contaminated disposable materials in the designated chemical waste container.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
-
Chemical Waste : All solid and liquid waste containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE :
-
Disposable gloves should be removed without touching the outer surface and discarded into the designated chemical waste bin immediately after use.
-
Contaminated lab coats or aprons should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policies.
-
-
Empty Containers : Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[7] Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water.[1][7] Seek immediate medical attention.
-
Spill : For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For large spills, evacuate the area and contact the institution's environmental health and safety department.
Handling Workflow for this compound
A stepwise workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
